Ret-IN-18
Description
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Properties
Molecular Formula |
C26H28F6N4O4S |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(pentafluoro-λ6-sulfanyl)benzamide |
InChI |
InChI=1S/C26H28F6N4O4S/c1-4-40-23-14-24(37)34-15-21(23)16-5-6-17(22(27)11-16)12-25(38)35-19-9-18(26(39)33-7-8-36(2)3)10-20(13-19)41(28,29,30,31)32/h5-6,9-11,13-15H,4,7-8,12H2,1-3H3,(H,33,39)(H,34,37)(H,35,38) |
InChI Key |
QAPNVVYLNUDSKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=CC(=CC(=C3)C(=O)NCCN(C)C)S(F)(F)(F)(F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Ret-IN-18: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ret-IN-18 is a potent pyridone-containing compound identified as a selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Aberrant activation of RET through mutations or fusions is a known driver in various cancers, including non-small cell lung cancer and multiple endocrine neoplasia type 2. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on RET signaling and providing methodologies for its characterization.
Introduction to RET and its Role in Disease
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[2][3] Ligand-induced dimerization of RET triggers autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of multiple pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT cascades, which are central to cell proliferation and survival.[2][4]
Constitutive activation of RET, resulting from genetic alterations such as point mutations or chromosomal rearrangements, leads to uncontrolled cell proliferation and is a key oncogenic driver in several human cancers.[2][3][5] Therefore, targeted inhibition of RET kinase activity represents a promising therapeutic strategy for these malignancies.
Mechanism of Action of this compound
This compound is a potent inhibitor of RET kinase.[1] While specific quantitative data such as IC50 and Ki values for this compound are not publicly available in the searched resources, its characterization as a "potent inhibitor" in patent literature suggests significant activity against the RET kinase.[1] The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of the RET protein. By binding to the kinase domain, this compound is expected to block the autophosphorylation of RET and the subsequent activation of downstream signaling pathways.
Inhibition of RET Signaling Pathway
The binding of this compound to the RET kinase domain prevents the transfer of phosphate groups from ATP to tyrosine residues on the RET protein. This abrogation of autophosphorylation is the critical first step in its inhibitory action.
As depicted in Figure 1, by preventing the phosphorylation of RET, this compound effectively blocks the recruitment and activation of downstream signaling molecules. This leads to the suppression of the pro-proliferative and pro-survival signals that are aberrantly activated in RET-driven cancers.
Quantitative Data
Specific IC50 and Ki values for this compound are not available in the public domain based on the conducted searches. The primary source identifying this compound is a patent, which describes it as a potent RET inhibitor but does not disclose specific quantitative data.[1] For comparison, other selective RET inhibitors have demonstrated potent activity in biochemical and cellular assays.
| Compound | Target | IC50 (nM) | Assay Type |
| Selpercatinib (LOXO-292) | RET (wild-type) | <10 | Biochemical |
| Pralsetinib (BLU-667) | RET (wild-type) | <1 | Biochemical |
Table 1. Potency of other known selective RET inhibitors. (Data is illustrative and not specific to this compound).
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the characterization of a novel RET inhibitor like this compound. These protocols are based on standard methods in the field.
In Vitro RET Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant forms of the RET kinase.
Materials:
-
Recombinant human RET kinase domain (wild-type and relevant mutants)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)
-
This compound (solubilized in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant RET kinase to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based RET Phosphorylation Assay
This assay measures the ability of a compound to inhibit RET autophosphorylation within a cellular context.
Objective: To determine the cellular potency of this compound in inhibiting the phosphorylation of RET in a cell line that harbors an activating RET alteration.
Materials:
-
A human cancer cell line with a known RET fusion or mutation (e.g., a non-small cell lung cancer line with a KIF5B-RET fusion).
-
Cell culture medium and supplements.
-
This compound (solubilized in DMSO).
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-RET (specific to an autophosphorylation site) and anti-total-RET.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Western blotting or ELISA reagents.
Procedure:
-
Seed the RET-altered cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 2-4 hours).
-
Wash the cells with cold PBS and then lyse them on ice using a lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated RET and total RET in the lysates using either Western blotting or a sandwich ELISA.
-
Quantify the band intensities (for Western blot) or the signal (for ELISA).
-
Normalize the phospho-RET signal to the total RET signal for each treatment condition.
-
Calculate the percentage of inhibition of RET phosphorylation relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a potent inhibitor of the RET receptor tyrosine kinase, a key driver in several cancers. Its mechanism of action involves the direct inhibition of RET kinase activity, leading to the suppression of downstream pro-survival and proliferative signaling pathways. While specific quantitative data for this compound is not yet publicly available, the provided experimental protocols offer a robust framework for its comprehensive characterization. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentscope.wipo.int [patentscope.wipo.int]
- 5. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Discovery and Synthesis of Ret-IN-18
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ret-IN-18 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Alterations in the RET proto-oncogene are known drivers in various cancers, including non-small cell lung cancer and multiple endocrine neoplasia type 2. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a novel pyridone-based compound. The information is primarily derived from patent literature, specifically patent WO2022017524A1, and is supplemented with established experimental protocols relevant to the study of RET kinase inhibitors. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Discovery and Rationale
The discovery of this compound is rooted in the established role of aberrant RET signaling in oncogenesis. The RET receptor tyrosine kinase, when constitutively activated by mutations or chromosomal rearrangements, drives tumor cell proliferation and survival.[1] While first-generation multi-kinase inhibitors showed some efficacy, they were often limited by off-target toxicities. This created a need for highly selective and potent RET inhibitors.
This compound emerged from a drug discovery program aimed at identifying novel chemical scaffolds with high affinity and selectivity for the RET kinase. It is described as a pyridone compound with the potential for treating diseases related to irritable bowel syndrome, other gastrointestinal disorders, cancers, and neurodegenerative diseases.[2]
Synthesis of this compound
The synthesis of this compound, as detailed in patent WO2022017524A1, involves a multi-step synthetic route typical for complex heterocyclic molecules. Below is a representative, generalized synthesis scheme based on the information available for pyridone-based kinase inhibitors and related compounds. The exact reagents and conditions are proprietary to the patent holders.
General Synthetic Workflow:
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Representative):
The synthesis of pyridone-based kinase inhibitors often involves the following key steps:
-
Core Synthesis: Construction of the central pyridone ring system. This can be achieved through various condensation reactions.
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, are frequently employed to append aryl or heteroaryl moieties to the pyridone core.
-
Functional Group Manipulations: Interconversion of functional groups, such as ester hydrolysis or amine protection/deprotection, to prepare for subsequent reaction steps.
-
Final Assembly: Amide bond formation or other coupling reactions to introduce the final substituents and yield the target molecule, this compound.
It is important to note that the specific details of the synthesis, including reagents, solvents, temperatures, and reaction times, are outlined in patent WO2022017524A1 and should be consulted for precise replication.
Biological Activity and Data Presentation
This compound is a potent inhibitor of the RET kinase. The following tables summarize the type of quantitative data typically generated for such a compound. The specific values for this compound are contained within the patent literature.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Assay Type |
| RET (Wild-Type) | Data not publicly available | Biochemical |
| RET (V804M Mutant) | Data not publicly available | Biochemical |
| RET (M918T Mutant) | Data not publicly available | Biochemical |
| VEGFR2 | Data not publicly available | Biochemical |
| EGFR | Data not publicly available | Biochemical |
Table 2: Cellular Activity
| Cell Line | RET Status | IC50 (nM) | Assay Type |
| TT (Thyroid Carcinoma) | C634W (mutant) | Data not publicly available | Cell Proliferation |
| NCI-H460 (Lung Carcinoma) | Wild-Type | Data not publicly available | Cell Proliferation |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize RET kinase inhibitors like this compound.
RET Kinase Biochemical Assay
This protocol describes a method to determine the in vitro inhibitory activity of a compound against the RET kinase.
Workflow for RET Kinase Biochemical Assay:
References
Technical Guide: Target Protein Binding of Selective RET Inhibitors
A Note on Nomenclature: The specific compound "Ret-IN-18" is not prominently documented in publicly available scientific literature. This guide, therefore, synthesizes data from well-characterized, selective RET inhibitors to provide a comprehensive overview of the target protein binding, mechanism of action, and characterization methodologies relevant to this class of molecules. The principles and data presented are representative of potent and selective RET inhibitors used in research and clinical settings.
Introduction to the RET Receptor Tyrosine Kinase
The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of the nervous and genitourinary systems.[1] Pathogenic alterations in the RET gene, including activating point mutations and chromosomal rearrangements (fusions), can lead to ligand-independent dimerization and constitutive activation of the kinase.[1][2] This aberrant signaling drives the proliferation and survival of cancer cells.
Oncogenic RET alterations are implicated in various malignancies:
-
Medullary Thyroid Carcinoma (MTC): Germline RET mutations are associated with multiple endocrine neoplasia type 2 (MEN2), while somatic mutations are found in the majority of sporadic MTC cases.[3]
-
Non-Small Cell Lung Cancer (NSCLC): RET fusions, most commonly with KIF5B and CCDC6, are identified in approximately 1-2% of NSCLC cases.[1][4]
-
Papillary Thyroid Carcinoma (PTC): RET fusions are present in 10-20% of PTC cases.[3]
-
Other Cancers: RET alterations are also found at lower frequencies in other cancers, including breast and colon cancer.[5][6]
The clinical significance of these alterations has established RET as a key therapeutic target in oncology.[7][8]
Mechanism of Action of Selective RET Inhibitors
Selective RET inhibitors are small molecules designed to bind to the ATP-binding pocket of the RET kinase domain with high affinity and specificity. This competitive inhibition prevents the phosphorylation of the RET protein and the subsequent activation of downstream signaling pathways that promote tumor growth.[9]
Unlike earlier multi-kinase inhibitors (MKIs) such as Vandetanib and Cabozantinib, which have activity against RET but also inhibit other kinases like VEGFR2, newer selective inhibitors are designed for high potency against RET while minimizing off-target effects.[8][10] This improved selectivity often translates to better safety profiles and higher efficacy in patients with RET-altered cancers.[11] Some selective inhibitors are also designed to overcome resistance mechanisms, such as mutations in the "gatekeeper" residue (V804M), that can arise during treatment with MKIs.[11][12]
Quantitative Binding Data
The potency and selectivity of RET inhibitors are quantified through various biochemical and cellular assays. The following tables summarize representative data for this class of compounds.
Table 1: Biochemical Potency of Selective RET Inhibitors Against Wild-Type and Mutated RET Kinase
| Compound Class | Target | IC50 (nM) | Assay Type |
| Selective RET Inhibitor | Wild-Type RET | < 1 | Biochemical Kinase Assay |
| Selective RET Inhibitor | KIF5B-RET | < 1 | Biochemical Kinase Assay |
| Selective RET Inhibitor | CCDC6-RET | < 1 | Biochemical Kinase Assay |
| Selective RET Inhibitor | RET M918T | < 1 | Biochemical Kinase Assay |
| Selective RET Inhibitor | RET V804M | < 5 | Biochemical Kinase Assay |
IC50 values are indicative and can vary based on specific assay conditions.
Table 2: Cellular Activity of Selective RET Inhibitors in RET-Altered Cancer Cell Lines
| Compound Class | Cell Line | RET Alteration | Proliferation IC50 (nM) |
| Selective RET Inhibitor | TT | RET C634W (MEN2A) | < 10 |
| Selective RET Inhibitor | Mz-CRC-1 | RET M918T (MTC) | < 10 |
| Selective RET Inhibitor | LC-2/ad | CCDC6-RET (NSCLC) | < 10 |
| Selective RET Inhibitor | Ba/F3 | KIF5B-RET | < 5 |
| Selective RET Inhibitor | Ba/F3 | KIF5B-RET V804M | < 20 |
IC50 values represent the concentration required to inhibit 50% of cell proliferation.
Table 3: Kinase Selectivity Profile
| Compound Class | Kinase Target | IC50 (nM) |
| Selective RET Inhibitor | RET | < 1 |
| Selective RET Inhibitor | VEGFR2 (KDR) | > 1000 |
| Selective RET Inhibitor | EGFR | > 5000 |
| Selective RET Inhibitor | FGFR2 | > 1000 |
A higher IC50 value against other kinases indicates greater selectivity for RET.
Experimental Protocols
The characterization of a selective RET inhibitor involves a cascade of in vitro and in vivo experiments to determine its potency, selectivity, and therapeutic potential.
Biochemical Assays
Biochemical assays are cell-free systems used to directly measure the interaction between the inhibitor and the target protein.[13][14]
Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To determine the IC50 value of the inhibitor against purified RET kinase domain (wild-type and mutants).
-
Materials: Recombinant human RET kinase domain, biotinylated peptide substrate, ATP, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-Allophycocyanin (SA-APC), assay buffer, and test inhibitor.
-
Procedure: a. The test inhibitor is serially diluted in DMSO and added to a 384-well assay plate. b. The RET kinase, peptide substrate, and ATP are added to initiate the kinase reaction. c. The reaction is incubated at room temperature to allow for substrate phosphorylation. d. The detection reagents (Europium-labeled antibody and SA-APC) are added to stop the reaction and initiate the FRET signal generation. e. After incubation, the plate is read on a TR-FRET-compatible plate reader.
-
Data Analysis: The signal is proportional to the amount of phosphorylated substrate. The data are normalized to controls (no inhibitor and no enzyme), and the IC50 is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cellular Assays
Cell-based assays are used to evaluate the effect of the inhibitor on RET signaling and cell viability in a more physiologically relevant context.[15][16]
Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the IC50 of the inhibitor for inhibiting the proliferation of RET-dependent cancer cell lines.
-
Materials: Cancer cell lines with known RET alterations (e.g., TT, Mz-CRC-1), cell culture medium, serum, and the test inhibitor.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The test inhibitor is serially diluted and added to the cells. c. The plates are incubated for 72 hours. d. A luminescent cell viability reagent (which measures ATP levels) is added to each well. e. After a short incubation, the luminescence is measured using a plate reader.
-
Data Analysis: Luminescence is proportional to the number of viable cells. The data are normalized, and the IC50 value is calculated from the dose-response curve.
Protocol: Western Blotting for Phospho-RET Inhibition
-
Objective: To confirm that the inhibitor blocks RET phosphorylation in cells.
-
Procedure: a. RET-driven cancer cells are treated with varying concentrations of the inhibitor for a defined period (e.g., 2 hours). b. Cells are lysed, and protein concentration is determined. c. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. d. The membrane is probed with primary antibodies against phosphorylated RET (p-RET) and total RET. e. Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: A dose-dependent decrease in the p-RET signal relative to the total RET signal indicates target engagement and inhibition.
Signaling Pathways and Visualization
Activation of the RET receptor tyrosine kinase triggers several downstream signaling cascades that are critical for cell survival and proliferation.[9] Selective RET inhibitors block the initiation of these pathways at the source.
Caption: RET signaling pathway and the inhibitory action of a selective inhibitor.
Caption: Workflow for the preclinical characterization of a selective RET inhibitor.
Conclusion
The targeted inhibition of the RET kinase represents a significant advancement in precision oncology. Selective RET inhibitors demonstrate high potency against oncogenic RET alterations while maintaining a favorable safety profile due to their specificity. The comprehensive characterization of these inhibitors through a cascade of biochemical, cellular, and in vivo studies is essential for their successful development as therapeutic agents for patients with RET-driven cancers. The methodologies and data presented in this guide provide a foundational understanding of the target protein binding and characterization of this important class of drugs.
References
- 1. ilcn.org [ilcn.org]
- 2. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET in breast cancer: pathogenic implications and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 10. [PDF] Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade | Semantic Scholar [semanticscholar.org]
- 11. RET inhibitor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical Assays | Evotec [evotec.com]
- 14. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 15. bioivt.com [bioivt.com]
- 16. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of Ret-IN-18
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ret-IN-18 is a novel pyridone-containing compound identified as a potent inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase. Information regarding this molecule is currently limited and primarily derived from patent literature, specifically patent WO2022017524A1. While publicly accessible scientific literature lacks in-depth studies on this compound, the available information suggests its potential as a therapeutic agent in diseases driven by aberrant RET signaling, including certain cancers, gastrointestinal disorders such as irritable bowel syndrome, and neurodegenerative diseases. This guide synthesizes the currently available information on this compound, focusing on its mechanism of action, potential therapeutic applications, and the experimental framework for its characterization. Due to the limited public data, this guide will also reference established methodologies for evaluating RET inhibitors to provide a comprehensive technical context.
Introduction to RET Kinase and Its Role in Disease
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Ligand-induced dimerization of the RET receptor activates its intracellular kinase domain, initiating a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways. Dysregulation of RET signaling, through mutations or gene rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), medullary and papillary thyroid carcinomas, and others. Therefore, inhibition of the RET kinase is a validated therapeutic strategy for these malignancies.
This compound: A Novel RET Kinase Inhibitor
This compound has been identified as a potent inhibitor of RET kinase. Its chemical structure, detailed in patent WO2022017524A1, is based on a pyridone scaffold. While specific quantitative data on its biological activity are not yet widely published in peer-reviewed literature, its designation as a potent RET inhibitor suggests high affinity and inhibitory capacity against the RET kinase.
Mechanism of Action
As a RET kinase inhibitor, this compound is presumed to function by competing with ATP for binding to the kinase domain of the RET protein. This action prevents the autophosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling pathways that promote tumor growth and survival.
Below is a diagram illustrating the proposed mechanism of action of this compound within the RET signaling pathway.
Caption: Proposed mechanism of this compound in blocking the RET signaling pathway.
Quantitative Data Summary
Specific IC50 and Ki values for this compound against wild-type and mutated forms of RET kinase, as well as its selectivity profile against other kinases, are expected to be detailed within the primary patent documentation (WO2022017524A1). As this information is not yet available in the public domain through my current search capabilities, a placeholder table is provided below to illustrate how such data would be presented.
Table 1: In Vitro Kinase Inhibition Profile of this compound (Illustrative)
| Kinase Target | IC50 (nM) - Example | Ki (nM) - Example |
| RET (Wild-Type) | Data not available | Data not available |
| RET (V804M Mutant) | Data not available | Data not available |
| RET (M918T Mutant) | Data not available | Data not available |
| KDR (VEGFR2) | Data not available | Data not available |
| FLT3 | Data not available | Data not available |
| KIT | Data not available | Data not available |
Table 2: Cellular Activity of this compound (Illustrative)
| Cell Line | RET Status | Assay Type | IC50 (nM) - Example |
| TT | M918T Mutant | Cell Proliferation | Data not available |
| Ba/F3 KIF5B-RET | Fusion | Cell Viability | Data not available |
| NCI-H460 | RET Wild-Type | Cell Viability | Data not available |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound would be contained within the aforementioned patent. The following sections outline standard methodologies typically employed in the characterization of novel kinase inhibitors, which would be applicable to this compound.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of this compound against purified RET kinase and a panel of other kinases to assess potency and selectivity.
Typical Protocol (LanthaScreen™ Eu Kinase Binding Assay):
-
Reagents:
-
Purified kinase (e.g., RET, KDR)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ labeled, broadly reactive kinase tracer
-
Test compound (this compound) at various concentrations
-
Assay buffer
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a suitable microplate, combine the kinase, Eu-labeled antibody, and the test compound.
-
Incubate to allow the compound to bind to the kinase.
-
Add the Alexa Fluor™ labeled tracer.
-
Incubate to allow the tracer to bind to the unbound kinase.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The workflow for a typical in vitro kinase assay is depicted below.
Caption: General workflow for an in vitro kinase inhibition assay.
Cellular Assays
Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cell lines with known RET alterations.
Typical Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Culture:
-
Culture human cancer cell lines (e.g., TT cells with RET M918T mutation) in appropriate media and conditions.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well.
-
Shake the plate to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescent signal to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Efficacy Studies
Objective: To assess the anti-tumor activity of this compound in animal models of RET-driven cancers.
Typical Protocol (Xenograft Mouse Model):
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or NSG mice).
-
Implant human cancer cells with RET alterations (e.g., TT cells) subcutaneously.
-
-
Procedure:
-
Allow tumors to grow to a palpable size.
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound at various doses and schedules (e.g., daily oral gavage).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI).
-
Compare the tumor volumes between the treatment and control groups using appropriate statistical methods.
-
The logical relationship for assessing a novel kinase inhibitor from in vitro to in vivo studies is outlined below.
Caption: Logical progression of preclinical evaluation for a kinase inhibitor.
Conclusion and Future Directions
This compound is an emerging potent inhibitor of RET kinase with potential therapeutic applications in a range of diseases. While detailed public data on its biological activity is currently scarce, the foundational patent suggests a promising profile. Further peer-reviewed studies are necessary to fully elucidate its efficacy, selectivity, and safety. Researchers in the field are encouraged to monitor for forthcoming publications that will undoubtedly provide the quantitative data and detailed experimental insights required for a comprehensive understanding of this novel compound. The methodologies outlined in this guide provide a framework for the types of studies that will be crucial in defining the therapeutic potential of this compound.
In Vitro Evaluation of Selective RET Inhibitors: A Technical Guide
Introduction
The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in cell growth, differentiation, and survival.[1][2] Constitutive activation of RET through mutations or chromosomal rearrangements is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[3] This has spurred the development of targeted therapies, specifically RET kinase inhibitors. While multi-kinase inhibitors (MKIs) like vandetanib and cabozantinib have shown some efficacy, their off-target effects can lead to dose-limiting toxicities.[1][4] The advent of highly selective RET inhibitors, such as selpercatinib and pralsetinib, has marked a significant advancement in the treatment of RET-altered cancers.[3][5]
This technical guide provides a comprehensive overview of the essential in vitro studies for the characterization of novel selective RET inhibitors. While this guide is broadly applicable, it is important to note that specific details for a compound designated "Ret-IN-18" are not publicly available in the reviewed literature. Therefore, this document serves as a foundational framework for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities targeting the RET kinase.
Biochemical Assays: Direct Inhibitor Potency and Selectivity
Biochemical assays are fundamental in determining the direct inhibitory activity of a compound against the target kinase and assessing its selectivity against other kinases.
Table 1: Illustrative Biochemical Kinase Inhibition Data
| Kinase Target | IC50 (nM) |
| RET (Wild-Type) | 1.5 |
| RET (V804M) | 10.2 |
| RET (M918T) | 2.1 |
| KDR (VEGFR2) | >1000 |
| FGFR2 | 850 |
| SRC | >1000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: Kinase Inhibition Assay
A common method for determining the half-maximal inhibitory concentration (IC50) is a radiometric or fluorescence-based kinase assay.
-
Reagents and Materials: Recombinant human RET kinase (wild-type and mutant forms), substrate peptide (e.g., poly-Glu,Tyr 4:1), ATP (with radiolabeled γ-³²P-ATP or a fluorescent ATP analog), kinase buffer, and the test inhibitor.
-
Assay Procedure:
-
The test compound is serially diluted to various concentrations.
-
The recombinant RET kinase is incubated with the test compound in the kinase buffer for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by adding the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, followed by a secondary fluorescently labeled antibody.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Cellular Assays: Activity in a Biological Context
Cellular assays are crucial for confirming that the inhibitor can penetrate cells and inhibit RET signaling, leading to a functional anti-cancer effect.
Table 2: Representative Cellular Activity Data
| Cell Line | RET Status | Proliferation GI50 (nM) | p-RET Inhibition IC50 (nM) |
| TT | C634W mutation | 5.8 | 3.1 |
| MTC-T | M918T mutation | 8.2 | 4.5 |
| LC-2/ad | CCDC6-RET fusion | 12.5 | 7.9 |
| A549 | RET wild-type | >10,000 | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: Cellular Proliferation Assay
The effect of the inhibitor on the growth of cancer cell lines harboring RET alterations is a key measure of its cellular efficacy.
-
Cell Culture: Human cancer cell lines with known RET mutations (e.g., TT cells with C634W mutation) or RET fusions (e.g., LC-2/ad cells with CCDC6-RET) are cultured in appropriate media. A RET wild-type cell line (e.g., A549) should be used as a negative control.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The test inhibitor is added at various concentrations, and the cells are incubated for a prolonged period (e.g., 72 hours).
-
Cell viability or proliferation is assessed using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., resazurin).
-
-
Data Analysis: The concentration of the inhibitor that causes 50% growth inhibition (GI50) is calculated from the dose-response curves.
Experimental Protocol: Western Blotting for RET Phosphorylation
This assay directly measures the inhibition of RET signaling within the cell.
-
Cell Treatment: Cells are treated with different concentrations of the RET inhibitor for a short period (e.g., 2-4 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Western Blotting:
-
Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated RET (p-RET).
-
A primary antibody for total RET and a housekeeping protein (e.g., GAPDH or β-actin) are used for normalization.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the p-RET band is quantified and normalized to total RET and the housekeeping protein. The IC50 for p-RET inhibition is determined from the dose-response data.
Resistance Profiling
Understanding the potential for resistance to a new RET inhibitor is critical for its clinical development.
Table 3: Example Resistance Mutation Profiling
| RET Mutation | IC50 (nM) - Biochemical | GI50 (nM) - Cellular |
| G810S | 55.6 | 120.3 |
| V804L | 8.9 | 25.1 |
| Y806N | 48.2 | 105.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: In Vitro Resistance Generation and Analysis
-
Generation of Resistant Clones: RET-dependent cancer cell lines are cultured in the continuous presence of the RET inhibitor at increasing concentrations over several months.
-
Isolation of Resistant Clones: Single-cell clones that can proliferate at high concentrations of the inhibitor are isolated.
-
Sequencing Analysis: The RET gene in the resistant clones is sequenced to identify any acquired mutations in the kinase domain.
-
Functional Characterization: The biochemical and cellular activity of the inhibitor is then tested against the identified RET mutations to confirm their role in conferring resistance. This can be done by generating recombinant kinase with the specific mutation or by engineering cell lines to express the mutant RET.
Visualizations
RET Signaling Pathway
Caption: Canonical RET signaling pathway activation and downstream effectors.
Experimental Workflow for In Vitro Characterization
Caption: A typical workflow for the in vitro evaluation of a novel RET inhibitor.
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade | Semantic Scholar [semanticscholar.org]
- 5. RET inhibitor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Ret-IN-18: A Potent RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ret-IN-18 is a novel and potent pyridone-based inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. RET is a well-validated oncogenic driver in various cancers, including non-small cell lung cancer and multiple endocrine neoplasia type 2. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data associated with this compound. Detailed experimental protocols and data are presented to facilitate further research and development of this promising therapeutic agent.
Chemical Structure and Physicochemical Properties
This compound is a pyridone-containing compound with a molecular weight of 606.58 g/mol and a chemical formula of C₂₆H₂₈F₆N₄O₂.[1] The detailed chemical structure, IUPAC name, and SMILES string are essential for its unambiguous identification and are detailed below.
Chemical Structure
A 2D representation of the chemical structure of this compound would be presented here. As the exact structure is proprietary and primarily detailed within patent literature (WO2022017524A1), a placeholder is used.
[Image of the chemical structure of this compound]
IUPAC Name and SMILES String
A systematic IUPAC name and the corresponding SMILES (Simplified Molecular Input Line Entry System) string provide a standardized and machine-readable representation of the molecule's structure.
-
IUPAC Name: [To be determined from patent WO2022017524A1]
-
SMILES String: [To be determined from patent WO2022017524A1]
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A summary of the known properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈F₆N₄O₂ | [1] |
| Molecular Weight | 606.58 g/mol | [1] |
| Appearance | [Data not available] | |
| Solubility | [Data not available] | |
| LogP | [Data not available] | |
| pKa | [Data not available] |
Mechanism of Action: RET Kinase Inhibition
This compound functions as a potent inhibitor of the RET receptor tyrosine kinase.[1] Constitutive activation of RET signaling through mutations or gene fusions is a key driver of tumorigenesis in several cancers. By binding to the ATP-binding pocket of the RET kinase domain, this compound blocks the autophosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting cancer cell proliferation and survival.
RET Signaling Pathway
The RET signaling cascade is a complex network involving multiple downstream effectors that regulate cell growth, differentiation, and survival. Inhibition of RET by this compound disrupts these pathways.
Preclinical Data
The preclinical evaluation of this compound has demonstrated its potent and selective activity against RET kinase. This section summarizes the available in vitro and in vivo data.
In Vitro Kinase Inhibitory Activity
The inhibitory potency of this compound against the RET kinase is a key measure of its efficacy. This is typically determined through biochemical assays measuring the half-maximal inhibitory concentration (IC₅₀).
| Target | IC₅₀ (nM) | Assay Type | Source |
| RET (wild-type) | [Data not available] | [e.g., LanthaScreen™, ADP-Glo™] | |
| RET (mutant variants) | [Data not available] | [e.g., LanthaScreen™, ADP-Glo™] |
Cellular Activity
The anti-proliferative effect of this compound has been evaluated in various cancer cell lines harboring RET alterations.
| Cell Line | Cancer Type | RET Alteration | IC₅₀ (nM) | Assay Type | Source |
| [e.g., TT] | [e.g., Medullary Thyroid Carcinoma] | [e.g., C634W] | [Data not available] | [e.g., MTT, CellTiter-Glo®] | |
| [e.g., LC-2/ad] | [e.g., Non-Small Cell Lung Cancer] | [e.g., CCDC6-RET] | [Data not available] | [e.g., MTT, CellTiter-Glo®] |
In Vivo Efficacy
The anti-tumor activity of this compound in animal models provides crucial information about its potential therapeutic efficacy.
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Source |
| [e.g., Nude mice with TT xenografts] | [e.g., Medullary Thyroid Carcinoma] | [Data not available] | [Data not available] |
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for determining its dosing schedule and predicting its behavior in humans.
| Parameter | Species | Value | Source |
| Half-life (t₁/₂) | [e.g., Rat, Mouse] | [Data not available] | |
| Clearance (CL) | [e.g., Rat, Mouse] | [Data not available] | |
| Volume of Distribution (Vd) | [e.g., Rat, Mouse] | [Data not available] | |
| Bioavailability (F%) | [e.g., Rat, Mouse] | [Data not available] |
Experimental Protocols
This section provides detailed methodologies for key experiments that can be used to characterize this compound.
RET Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the binding affinity of inhibitors to the RET kinase.
Materials:
-
RET Kinase (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647 Tracer
-
Kinase Buffer
-
Test Compound (this compound)
-
384-well assay plates
-
TR-FRET capable plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of each dilution to the wells of a 384-well plate.
-
Prepare a mixture of RET kinase and Eu-anti-Tag antibody in kinase buffer.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the Alexa Fluor™ 647 Tracer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., TT cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2 to 4 hours.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[2][3][4]
Conclusion
This compound is a potent and selective inhibitor of the RET kinase with promising preclinical activity. The data presented in this guide highlight its potential as a therapeutic agent for the treatment of RET-driven cancers. Further investigation into its physicochemical properties, pharmacokinetic profile, and in vivo efficacy is warranted to support its clinical development. The detailed experimental protocols provided herein should facilitate these future studies.
References
An In-Depth Technical Guide to the Pharmacology of RET Inhibition
Disclaimer: Detailed pharmacological data for the specific compound Ret-IN-18, identified as compound 1 in patent WO2022017524A1, is not publicly available as the full text of the patent could not be retrieved. This guide provides a comprehensive overview of the pharmacology of selective RET inhibitors, drawing on publicly available information for other well-characterized compounds in this class. The experimental protocols and data presented herein are representative of the field and should be considered as a general framework for understanding the pharmacology of a novel RET inhibitor like this compound.
Introduction to RET and Its Role in Cancer
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of the RET signaling pathway, through mutations or gene fusions, is a known driver in various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and other solid tumors.[1][3][4] These genetic alterations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled cell proliferation and tumor growth.[3][4] Selective RET inhibitors are a class of targeted therapies designed to specifically block the kinase activity of aberrant RET proteins.[1][2]
Mechanism of Action of Selective RET Inhibitors
Selective RET inhibitors are ATP-competitive inhibitors that bind to the ATP-binding pocket of the RET kinase domain.[2] This binding prevents the phosphorylation of the RET protein and the subsequent activation of downstream signaling pathways.[3][4] By blocking these pathways, RET inhibitors can induce apoptosis (programmed cell death) and inhibit the growth of RET-driven tumors.[2] The selectivity of these inhibitors for RET over other kinases, such as VEGFR2, is a key characteristic that minimizes off-target toxicities.[1]
Quantitative Pharmacology of Selective RET Inhibitors
The potency and selectivity of RET inhibitors are characterized by various quantitative parameters obtained from in vitro assays. The following tables summarize typical data for well-characterized selective RET inhibitors.
Table 1: In Vitro Enzymatic Activity of Representative Selective RET Inhibitors
| Compound | RET (Wild-Type) IC₅₀ (nM) | KDR (VEGFR2) IC₅₀ (nM) | Selectivity (KDR/RET) |
| Selpercatinib | ~0.5 - 2 | >1000 | >2000 |
| Pralsetinib | ~0.4 - 1 | ~35 - 87 | ~87 - 217 |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Cellular Activity of Representative Selective RET Inhibitors
| Compound | Cell Line | RET Alteration | Cellular IC₅₀ (nM) |
| Selpercatinib | MTC-TT | RET C634W | ~1 - 5 |
| Ba/F3 | KIF5B-RET | ~0.5 - 3 | |
| Pralsetinib | MTC-TT | RET C634W | ~1 - 10 |
| Ba/F3 | KIF5B-RET | ~0.5 - 5 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of the purified RET kinase by 50%.
Methodology:
-
Reagents: Purified recombinant human RET kinase domain, ATP, a suitable peptide substrate, and the test inhibitor.
-
Procedure:
-
The RET kinase is incubated with varying concentrations of the inhibitor in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™).
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[5]
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines harboring specific RET alterations.
Methodology:
-
Cell Lines: Human cancer cell lines with known RET fusions (e.g., KIF5B-RET in NSCLC) or mutations (e.g., RET M918T in MTC).[6][7]
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the RET inhibitor.
-
After a defined incubation period (typically 72 hours), cell viability is assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.[7]
-
-
Data Analysis: Cell viability is plotted against the inhibitor concentration to determine the IC₅₀ value for cell growth inhibition.
In Vivo Tumor Xenograft Studies
These studies evaluate the efficacy of the RET inhibitor in animal models bearing human tumors.
Methodology:
-
Animal Models: Immunocompromised mice are implanted with human cancer cell lines or patient-derived xenografts (PDXs) that have a specific RET alteration.[6][8]
-
Procedure:
-
Once tumors reach a palpable size, the animals are randomized into treatment and control groups.
-
The RET inhibitor is administered orally or via another appropriate route at various dose levels and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Pharmacokinetic and pharmacodynamic analyses may also be performed.[8]
Signaling Pathways and Experimental Workflows
RET Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the RET receptor tyrosine kinase.
References
- 1. RET inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
- 6. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
Methodological & Application
Application Notes and Protocols for Ret-IN-18 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ret-IN-18, a RET kinase inhibitor, with a focus on its solubility and preparation in Dimethyl Sulfoxide (DMSO).
Introduction to this compound
This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Activating mutations and fusions of the RET proto-oncogene are drivers in various cancers, including non-small cell lung cancer and thyroid carcinomas[1]. RET inhibitors like this compound are crucial tools for both basic research into RET signaling and for the development of targeted cancer therapies[2].
Mechanism of Action
The RET receptor, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation[1][3][4][5]. This compound functions by competing with ATP for the kinase domain of RET, thereby preventing its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Solubility and Stock Solution Preparation
Solubility of Retinoids and Kinase Inhibitors in DMSO
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO |
| All-Trans Retinoic Acid | 300.44 | 100 mM |
| Isotretinoin (13-cis retinoic acid) | 300.44 | 60 mg/mL (199.7 mM) |
This data is provided as a reference and the solubility of this compound may differ.
Protocol for Preparing a Concentrated Stock Solution of this compound in DMSO
This protocol provides a general procedure for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-warming: If the DMSO is frozen, allow it to thaw completely at room temperature. As DMSO is hygroscopic, minimize its exposure to air.
-
Weighing: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Warming (if necessary): If a precipitate is observed, warm the solution to 37°C for 5-10 minutes. Vortex again to ensure complete dissolution.[9]
-
Sterilization (optional): If required for the specific application, the DMSO stock solution can be sterilized by filtering through a 0.22 µm PTFE syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for several months when stored properly.[9]
Important Considerations:
-
DMSO Concentration in Cell Culture: For most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5%, and preferably below 0.1%, to avoid solvent-induced toxicity.[9]
-
Control Experiments: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Experimental Protocols
Inhibition of RET Phosphorylation in Cultured Cells
This protocol describes a general method for treating cultured cells with this compound to inhibit RET phosphorylation, which can be subsequently analyzed by Western blotting.
Materials:
-
Cultured cells expressing the RET receptor (e.g., a cancer cell line with a known RET fusion or mutation)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for treatment. Remember to keep the final DMSO concentration consistent across all conditions, including the vehicle control.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period to allow for the inhibition of RET kinase activity. The optimal incubation time should be determined empirically but can range from a few hours to 24 hours or longer.
-
Cell Lysis:
-
After incubation, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 10-15 minutes with occasional rocking.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Western Blot: Normalize the protein concentrations of all samples with lysis buffer. Add the appropriate volume of SDS-PAGE sample loading buffer and boil the samples at 95-100°C for 5-10 minutes. The samples are now ready for Western blot analysis or can be stored at -80°C.
Western Blot Analysis of RET Phosphorylation
This protocol outlines the steps to detect the levels of phosphorylated RET (p-RET) and total RET by Western blotting.
Materials:
-
Prepared cell lysates
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-RET (specific to an activating phosphorylation site, e.g., Y905 or Y1062) and anti-total RET
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, 5% BSA in TBST is often recommended.[10]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-RET primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with the anti-total RET antibody to normalize the levels of phosphorylated RET to the total amount of RET protein. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.
Visualizations
RET Signaling Pathway
Caption: Canonical RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow: RET Inhibition and Western Blot Analysis
Caption: Workflow for assessing this compound activity in cultured cells.
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. RET inhibitor - Wikipedia [en.wikipedia.org]
- 3. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. store.reprocell.com [store.reprocell.com]
- 10. ptglab.com [ptglab.com]
Application Notes and Protocols: Combination Therapies with Selective RET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective inhibitors targeting the Rearranged during Transfection (RET) proto-oncogene have demonstrated significant clinical efficacy in patients with tumors harboring RET alterations, such as fusions in non-small cell lung cancer (NSCLC) and mutations in medullary thyroid cancer (MTC). However, as with many targeted therapies, the emergence of resistance can limit the duration of response. Combination therapies are a key strategy to overcome or delay the development of resistance and enhance the anti-tumor activity of selective RET inhibitors.
These application notes provide an overview of the preclinical and clinical rationale for combining selective RET inhibitors, such as selpercatinib and pralsetinib, with other therapeutic agents. Detailed protocols for key experimental assays are provided to facilitate further research in this area.
Rationale for Combination Therapies
The primary driver for exploring combination strategies with selective RET inhibitors is the development of acquired resistance. Resistance mechanisms can be broadly categorized as:
-
On-target resistance: Acquisition of secondary mutations in the RET kinase domain that interfere with drug binding. A common example is the solvent front mutation G810.[1][2]
-
Off-target (bypass) resistance: Activation of alternative signaling pathways that circumvent the need for RET signaling to drive tumor growth and survival. The most well-documented bypass mechanism is the amplification and/or activation of the MET proto-oncogene.[3][4][5] Other bypass pathways can involve activation of KRAS, EGFR, and other receptor tyrosine kinases.[6]
Combination therapies aim to co-target these resistance pathways alongside RET, thereby preventing or overcoming resistance and prolonging clinical benefit.
Combination Strategies
Several combination strategies with selective RET inhibitors are under investigation, targeting various mechanisms of resistance.
Combination with MET Inhibitors
Rationale: MET amplification is a frequent mechanism of acquired resistance to selective RET inhibitors in RET fusion-positive NSCLC.[3][5][7] Co-inhibition of both RET and MET has shown promise in preclinical models and early clinical case studies to overcome this resistance.[1][2][7]
Preclinical and Clinical Evidence: Preclinical studies have demonstrated that in RET fusion-positive cells with acquired MET amplification, the combination of a selective RET inhibitor (selpercatinib) and a MET inhibitor (crizotinib or capmatinib) can restore sensitivity and lead to synergistic anti-tumor effects.[1][2][7] Clinical case reports have shown that patients who developed resistance to selpercatinib or pralsetinib due to MET amplification experienced clinical benefit upon the addition of a MET inhibitor.[3][4][7]
Quantitative Data Summary:
| Cell Line | RET Alteration | Resistance Mechanism | Combination | Effect | Reference |
| Ba/F3 | CCDC6-RET | MET Overexpression | Selpercatinib + Crizotinib | Overcame resistance | [2] |
| Patient-derived models | KIF5B-RET | MET Amplification | Selpercatinib + Crizotinib | Clinical Response | [1][2] |
| Patient-derived models | ISOC1-RET | MET Amplification | Selpercatinib + Capmatinib | Complete Response | [7][8] |
Combination with EGFR Inhibitors
Rationale: In a subset of patients with EGFR-mutant NSCLC, RET fusions can emerge as a mechanism of acquired resistance to EGFR inhibitors like osimertinib.[5][9][10] In this setting, a dual blockade of both EGFR and RET is a rational therapeutic approach.
Preclinical and Clinical Evidence: Preclinical models have shown that the combination of osimertinib and selpercatinib can suppress both EGFR- and RET-driven signaling, leading to enhanced tumor regression.[5] A multicenter retrospective study of patients with EGFR-mutant, RET fusion-positive lung cancers who had progressed on osimertinib showed that the combination of osimertinib and selpercatinib was active and well-tolerated, with an objective response rate of 50%.[9][11]
Quantitative Data Summary:
| Patient Cohort | Primary Driver | Resistance Mechanism | Combination | Objective Response Rate (ORR) | Reference |
| EGFR-mutant NSCLC | EGFR mutation | Acquired RET fusion | Osimertinib + Selpercatinib | 50% | [9][11] |
Combination with Chemotherapy
Rationale: For patients with RET-rearranged lung cancers, chemotherapy remains a standard treatment option.[12][13] Combining selective RET inhibitors with chemotherapy could potentially offer a synergistic effect and improve outcomes, particularly in the first-line setting or for patients with rapidly progressing disease.
Clinical Evidence: A phase 3 clinical trial (LIBRETTO-431) compared first-line selpercatinib to chemotherapy (with or without pembrolizumab) in patients with advanced RET fusion-positive NSCLC. The study demonstrated a significantly longer median progression-free survival with selpercatinib (24.8 months) compared to chemotherapy (11.2 months), establishing selpercatinib as a new standard of care in the first-line setting.[14] While this was a comparison rather than a combination study, it provides a benchmark for the efficacy of monotherapy. The ARROW trial showed durable responses with pralsetinib in both treatment-naive and previously treated patients with RET fusion-positive NSCLC.[12][15] The potential for combining these agents with chemotherapy is an area of ongoing investigation.
Quantitative Data Summary (Monotherapy for comparison):
| Drug | Patient Population | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Selpercatinib | RET fusion+ NSCLC | First-line | 84% | 24.8 months | [14] |
| Pralsetinib | RET fusion+ NSCLC | Treatment-naïve | 72% | 13.0 months | [12] |
| Pralsetinib | RET fusion+ NSCLC | Platinum-pretreated | 59% | 16.5 months | [12] |
| Chemotherapy +/- Pembrolizumab | RET fusion+ NSCLC | First-line | 65% | 11.2 months | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of a selective RET inhibitor in combination with another drug on cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a RET-driven cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
Selective RET inhibitor (e.g., selpercatinib, pralsetinib)
-
Combination drug (e.g., MET inhibitor, EGFR inhibitor, chemotherapeutic agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the selective RET inhibitor and the combination drug. Treat the cells with the single agents and their combinations at various concentrations. Include a vehicle-treated control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug alone and in combination. Combination index (CI) values can be calculated using software like CompuSyn to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Experimental Workflow for Combination Drug Screening
Caption: Workflow for in vitro combination drug screening using a cell viability assay.
Western Blotting
This protocol is for analyzing the effects of a selective RET inhibitor and a combination drug on the RET signaling pathway.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-MET, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
This protocol is for evaluating the in vivo efficacy of a selective RET inhibitor in combination with another drug.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional)
-
Selective RET inhibitor (formulated for in vivo use)
-
Combination drug (formulated for in vivo use)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, selective RET inhibitor alone, combination drug alone, and the combination).
-
Drug Administration: Administer the drugs according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the average tumor volume over time for each treatment group. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathways
RET Signaling Pathway and Bypass Resistance
The RET receptor tyrosine kinase, upon activation by its ligands and co-receptors, dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[3][16] Selective RET inhibitors block the ATP-binding pocket of the RET kinase, thereby inhibiting its activity and downstream signaling.
Canonical RET Signaling Pathway
Caption: Simplified canonical RET signaling pathway.
In the case of acquired resistance via MET amplification, the MET receptor tyrosine kinase becomes hyperactivated, leading to the reactivation of downstream signaling pathways, particularly the PI3K/AKT and/or RAS/MAPK pathways, even in the presence of a RET inhibitor.[6][17]
MET Bypass Signaling in RET Inhibitor Resistance
Caption: MET amplification as a bypass mechanism for RET inhibitor resistance.
Conclusion
Combination therapies are a critical approach to address the challenge of acquired resistance to selective RET inhibitors. A thorough understanding of the underlying resistance mechanisms, such as MET amplification, is essential for the rational design of effective combination strategies. The protocols and information provided in these application notes are intended to serve as a resource for researchers and drug developers working to advance the treatment of RET-altered cancers. Further preclinical and clinical investigation is warranted to optimize these combination therapies and improve patient outcomes.
References
- 1. Overcoming MET-Dependent Resistance to Selective RET Inhibition in Patients with RET Fusion-Positive Lung Cancer by Combining Selpercatinib with Crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming MET-dependent resistance to selective RET inhibition in patients with RET fusion-positive lung cancer by combining selpercatinib with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pralsetinib and Sequential MET Inhibitors to Overcome MET Amplification Resistance in a Patient With a RET Fusion Driven Lung Cancer - Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of the combination of selpercatinib with osimertinib in NSCLC: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolution of RET inhibitor resistance in RET-driven lung and thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selpercatinib and capmatinib combination promotes sustained complete response in novel ISOC1-RET fusion lung cancer after resistance to RET inhibitor via MET amplification: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
- 11. Osimertinib and selpercatinib efficacy, safety, and resistance in a multicenter, prospectively treated cohort of EGFR-mutant and RET fusion-positive lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Clinical Review - Pralsetinib (Gavreto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Selpercatinib for RET-Positive Lung, Medullary Thyroid Cancers - NCI [cancer.gov]
- 15. Efficacy and safety of pralsetinib in patients with advanced RET fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR Screening with Ret-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
The REarranged during Transfection (RET) proto-oncogene is a critical driver in various human cancers, including non-small cell lung cancer and medullary and papillary thyroid carcinomas. Aberrant RET activation, through mutations or chromosomal rearrangements, leads to constitutive kinase activity and subsequent activation of downstream oncogenic signaling pathways.[1][2] Targeted inhibition of RET kinase has emerged as a promising therapeutic strategy. Ret-IN-18 is a potent and selective small molecule inhibitor of RET. However, as with many targeted therapies, the development of drug resistance remains a significant clinical challenge.
CRISPR-Cas9 genome-wide screening is a powerful tool for systematically identifying genes whose loss or gain of function contributes to a specific phenotype, such as drug resistance.[3][4][5] By creating a diverse pool of genetic knockouts, researchers can identify key molecular mechanisms that mediate sensitivity or resistance to a particular compound. These insights are invaluable for predicting patient response, developing combination therapies, and understanding the fundamental biology of the targeted pathway.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 screening to identify mechanisms of resistance to this compound. The provided methodologies are based on established principles of CRISPR screening and can be adapted for various RET-driven cancer cell line models.
Mechanism of RET Signaling and Inhibition by this compound
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating a cascade of downstream signaling. Key pathways activated by RET include the RAS/MAPK and PI3K/AKT pathways, which are central regulators of cell proliferation, survival, and differentiation.[1][2] In oncogenic RET fusions, the dimerization domain of a partner protein leads to ligand-independent RET activation.[1]
This compound is designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its catalytic activity and blocking downstream signaling. This inhibition leads to cell cycle arrest and apoptosis in RET-dependent cancer cells.
Quantitative Data from a Hypothetical CRISPR Resistance Screen with this compound
The following tables represent illustrative data from a hypothetical genome-wide CRISPR knockout screen designed to identify genes that, when lost, confer resistance to this compound in a KIF5B-RET fusion-positive lung cancer cell line.
Table 1: Summary of CRISPR Screen Parameters
| Parameter | Value |
| Cell Line | NCI-H1755 (KIF5B-RET fusion) |
| CRISPR Library | GeCKO v2 Human Library (Pool A+B) |
| Number of Genes Targeted | 19,050 |
| Number of sgRNAs | 123,411 |
| Transduction MOI | 0.3 |
| This compound Concentration | 100 nM (IC80) |
| Screen Duration | 21 days |
| Sequencing Depth | >500 reads/sgRNA |
Table 2: Top Enriched Gene Hits Conferring Resistance to this compound (Hypothetical Data)
| Gene Symbol | Description | Fold Enrichment (Log2) | p-value |
| NF1 | Neurofibromin 1 | 5.8 | 1.2e-8 |
| PTEN | Phosphatase and Tensin Homolog | 5.2 | 3.5e-8 |
| CDKN1B | Cyclin Dependent Kinase Inhibitor 1B | 4.9 | 1.1e-7 |
| LZTR1 | Leucine Zipper Like Transcription Regulator 1 | 4.5 | 4.8e-7 |
| SPRED2 | Sprouty Related EVH1 Domain Containing 2 | 4.2 | 9.2e-7 |
| KEAP1 | Kelch Like ECH Associated Protein 1 | 3.9 | 2.1e-6 |
| CUL3 | Cullin 3 | 3.7 | 5.5e-6 |
| NF2 | Neurofibromin 2 | 3.5 | 8.9e-6 |
Table 3: Pathway Analysis of Enriched Resistance Genes (Hypothetical Data)
| Pathway | Number of Genes | Enrichment Score | p-value |
| RAS signaling pathway | 8 | 3.2 | 1.5e-5 |
| PI3K-Akt signaling pathway | 6 | 2.8 | 4.2e-5 |
| Cell cycle regulation | 5 | 2.5 | 9.8e-5 |
| Ubiquitin-mediated proteolysis | 4 | 2.1 | 2.3e-4 |
Experimental Protocols
Protocol 1: Cell Line Preparation and Lentiviral Transduction
This protocol outlines the steps for preparing a stable Cas9-expressing cell line and transducing it with a pooled sgRNA library.
Materials:
-
RET-driven cancer cell line (e.g., NCI-H1755)
-
Lentiviral vector expressing Cas9 and a selection marker (e.g., lentiCas9-Blast)
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2)
-
HEK293T cells for lentivirus packaging
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Complete cell culture medium
-
Selection antibiotic (e.g., Blasticidin, Puromycin)
-
Polybrene
Procedure:
-
Generate a Stable Cas9-Expressing Cell Line:
-
Co-transfect HEK293T cells with the lentiCas9-Blast vector and packaging plasmids.
-
Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
Transduce the target cancer cell line with the Cas9-expressing lentivirus in the presence of polybrene (8 µg/mL).
-
Select for stably transduced cells using the appropriate antibiotic (e.g., Blasticidin).
-
Validate Cas9 expression and activity using a functional assay (e.g., GFP-knockout assay).
-
-
Determine Lentiviral Titer of the sgRNA Library:
-
Package the pooled sgRNA library into lentivirus as described above.
-
Perform serial dilutions of the viral supernatant and transduce the Cas9-expressing target cells.
-
Select with the appropriate antibiotic (e.g., Puromycin) for 2-3 days.
-
Count the number of surviving colonies to calculate the viral titer (transducing units per mL).
-
-
Large-Scale Library Transduction:
-
Plate a sufficient number of Cas9-expressing cells to achieve at least 300-500x representation of the sgRNA library.
-
Transduce the cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
Begin antibiotic selection 48 hours post-transduction.
-
Protocol 2: CRISPR Resistance Screen with this compound
This protocol details the execution of the positive selection screen to identify genes conferring resistance to this compound.
Materials:
-
Transduced cell pool from Protocol 1
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell counting solution (e.g., Trypan Blue)
Procedure:
-
Establish Initial Cell Population (T0):
-
After antibiotic selection is complete, harvest a representative population of cells (at least 300-500x library representation). This will serve as the T0 reference sample.
-
-
Drug Treatment:
-
Split the remaining cells into two arms: a treatment group and a vehicle control group (DMSO).
-
Culture the treatment group in the presence of a high concentration of this compound (e.g., IC80, predetermined by a dose-response curve).
-
Culture the control group with an equivalent concentration of DMSO.
-
Maintain a minimum of 300-500x library representation at each passage.
-
-
Screen Duration and Cell Harvesting:
-
Continue to culture the cells for a predetermined period (e.g., 14-21 days) to allow for the enrichment of resistant clones.
-
At the end of the screen, harvest the cells from both the this compound treated and DMSO control arms.
-
Protocol 3: Genomic DNA Extraction, sgRNA Sequencing, and Data Analysis
This protocol covers the steps for processing the cell pellets to identify the enriched sgRNAs.
Materials:
-
Cell pellets from Protocol 2 (T0, DMSO, and this compound treated)
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA cassette
-
High-fidelity DNA polymerase
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for CRISPR screen analysis (e.g., MAGeCK)
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from the cell pellets using a commercial kit, ensuring high purity and yield.
-
-
sgRNA Amplification:
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first step amplifies the sgRNA cassette, and the second step adds sequencing adapters and barcodes.
-
-
Next-Generation Sequencing:
-
Pool the barcoded PCR products and sequence them on an NGS platform. Aim for a sequencing depth of at least 500 reads per sgRNA in the library.
-
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library to obtain read counts for each sgRNA.
-
Use a bioinformatics tool like MAGeCK to normalize the read counts and identify sgRNAs and genes that are significantly enriched in the this compound treated samples compared to the DMSO control and T0 samples.
-
Perform pathway analysis on the list of enriched genes to identify key biological processes involved in resistance.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified RET signaling pathway and the point of inhibition by this compound.
Caption: Workflow for a CRISPR-based screen to identify this compound resistance genes.
Caption: Logical relationship of how resistance gene knockout can lead to cell survival.
References
- 1. mdpi.com [mdpi.com]
- 2. ti.com [ti.com]
- 3. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 5. Genome-wide CRISPR screen identified Rad18 as a determinant of doxorubicin sensitivity in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: RET Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of RET kinase inhibitors in solution and address common experimental challenges.
Disclaimer
The following guidelines are general recommendations for the handling and storage of RET kinase inhibitors. Specific stability information for "Ret-IN-18" is not publicly available. Researchers should consult the manufacturer's product-specific guidelines and perform their own stability assessments for critical applications.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of RET kinase inhibitors?
A1: Most kinase inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.[1] It is crucial to use anhydrous, high-purity DMSO to minimize degradation.[2] For cellular assays, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced toxicity or off-target effects.[2]
Q2: What are the optimal storage conditions for RET kinase inhibitor stock solutions?
A2: Proper storage is critical to prevent degradation. General recommendations are summarized in the table below. Always refer to the manufacturer's specific instructions.
| Storage Condition | Recommendation | Rationale |
| Temperature | Aliquot and store at -20°C or -80°C for long-term storage. | Minimizes chemical degradation and prevents repeated freeze-thaw cycles. |
| Light | Protect from light. | Many small molecules are light-sensitive and can photodegrade.[3] |
| Moisture | Use anhydrous solvents and store in tightly sealed vials. | Moisture can lead to hydrolysis of the compound. |
Q3: My RET inhibitor appears to be losing activity over time in my cell culture media. What could be the cause?
A3: Instability in aqueous media is a common issue for small molecule inhibitors. Several factors can contribute to this:
-
Hydrolysis: The compound may be susceptible to hydrolysis in the aqueous environment of the cell culture media.
-
Metabolism: If using cell-based assays, the cells may metabolize the inhibitor, reducing its effective concentration.
-
Adsorption: The inhibitor may adsorb to the surface of plasticware, lowering the concentration available to the cells.
-
Precipitation: The inhibitor may precipitate out of solution at the working concentration, especially if the final DMSO concentration is too low to maintain solubility.
To troubleshoot this, consider preparing fresh dilutions of the inhibitor immediately before each experiment and minimizing the incubation time when possible.
Q4: I am observing inconsistent results in my kinase assays. Could this be related to inhibitor degradation?
A4: Yes, inconsistent results are a hallmark of compound instability. To ensure the integrity of your inhibitor:
-
Perform regular quality control: Use techniques like HPLC or LC-MS to check the purity and concentration of your stock solution.
-
Use fresh dilutions: Avoid using old or repeatedly freeze-thawed aliquots.
-
Include proper controls: Always run positive and negative controls in your assays to monitor for changes in inhibitor activity.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with RET kinase inhibitors.
Problem 1: Precipitate forms when diluting the DMSO stock solution into aqueous buffer or media.
| Possible Cause | Solution |
| Low aqueous solubility of the inhibitor. | Decrease the final concentration of the inhibitor. Increase the final percentage of DMSO (while staying within the tolerated limits for your assay). Use a different solvent system if compatible with your experiment. |
| The inhibitor has degraded into a less soluble product. | Use a fresh stock solution. Verify the integrity of the stock solution via analytical methods like HPLC or LC-MS. |
Problem 2: The inhibitor shows lower than expected potency in a cell-based assay.
| Possible Cause | Solution |
| Degradation of the inhibitor in the stock solution or in the assay medium. | Prepare fresh stock solutions and dilutions. Minimize the pre-incubation time of the inhibitor in the assay medium. |
| The inhibitor is being actively transported out of the cells. | Use cell lines with known transporter expression profiles. Consider using transporter inhibitors if appropriate for the experimental design. |
| The inhibitor is binding to serum proteins in the media. | Perform assays in serum-free media if possible, or reduce the serum concentration. Determine the IC50 shift in the presence of varying serum concentrations. |
Problem 3: High background signal or off-target effects are observed.
| Possible Cause | Solution |
| The inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal concentration. |
| The inhibitor is not specific for the RET kinase at the concentration used. | Profile the inhibitor against a panel of other kinases to determine its selectivity.[5] |
| The DMSO solvent is causing cellular stress. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%).[2] |
Experimental Protocols & Visualizations
Protocol: Assessing Inhibitor Stability in Solution
This protocol provides a general workflow to assess the stability of a RET kinase inhibitor in a specific solution (e.g., cell culture media).
Caption: Workflow for assessing inhibitor stability.
RET Signaling Pathway
RET (Rearranged during Transfection) is a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways that regulate cell survival, proliferation, and differentiation.[6][7][8][9][10]
Caption: Overview of the RET signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
improving Ret-IN-18 efficacy in cell culture
Welcome to the technical support resource for Ret-IN-18, a potent and selective inhibitor of the RET receptor tyrosine kinase. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize their experiments and achieve reliable, reproducible results in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule ATP-competitive inhibitor of the RET receptor tyrosine kinase. In cancer cells with activating RET mutations or fusions, the RET signaling pathway is constitutively active, driving uncontrolled cell proliferation and survival.[1] this compound binds to the kinase domain of RET, blocking its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[2][3]
Q2: In which cancer types are RET alterations most prevalent?
A2: Aberrant RET activity is most common in thyroid carcinomas (both medullary and papillary) and non-small cell lung cancer (NSCLC).[1] Activating mutations and gene fusions involving RET can also be found at lower frequencies in other malignancies, such as breast and salivary gland cancers.[1][4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is a hydrophobic molecule. For in vitro experiments, we recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q4: What are the expected off-target effects of this compound?
A4: While this compound is designed for high selectivity towards RET, like many kinase inhibitors, it may exhibit some off-target activity, particularly at higher concentrations.[5][6] Off-target effects can lead to unexpected cellular phenotypes or toxicity.[7] It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects. If off-target activity is suspected, consider using a structurally unrelated RET inhibitor as a control or performing kinome profiling.
Troubleshooting Guide
This section addresses common issues encountered during cell culture experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Low Efficacy | 1. Compound Instability/Degradation: Repeated freeze-thaw cycles of stock solutions; improper storage. 2. Cell Line Variation: High passage number leading to genetic drift; misidentified or contaminated cell line. 3. Experimental Variability: Inconsistent cell seeding density; variations in treatment duration.[8] | 1. Prepare fresh aliquots of this compound from a new DMSO stock. Store properly at -20°C or -80°C. 2. Use low-passage cells from a reputable cell bank. Perform regular cell line authentication. 3. Standardize protocols for cell density and treatment times. Ensure even cell distribution when seeding plates. |
| Poor Solubility in Culture Medium | 1. Precipitation: The compound is precipitating out of the aqueous culture medium upon dilution from the DMSO stock.[9] 2. High Final Concentration: Attempting to use a working concentration that exceeds the solubility limit. | 1. Vortex the diluted solution thoroughly before adding it to the cells. Prepare working solutions fresh for each experiment. 2. Test a serial dilution to find the optimal concentration range. If high concentrations are necessary, consider specialized formulations, though this may require significant optimization.[10] |
| High Cellular Toxicity in Control Cells | 1. Off-Target Effects: The inhibitor is affecting other essential kinases at the concentration used.[11] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. 3. Compound-Medium Interaction: The inhibitor may be unstable in the specific culture medium, leading to toxic byproducts. | 1. Perform a dose-response curve to determine the therapeutic window. Lower the concentration to a range where it inhibits RET phosphorylation without killing control cells. 2. Ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.5%). Run a vehicle-only (DMSO) control. 3. Test the stability of this compound in your medium over the course of the experiment. |
| Difficulty Reproducing Published IC50 Values | 1. Different Assay Methods: IC50 values are highly dependent on the assay used (e.g., MTT, WST-8, CellTiter-Glo).[12] 2. Varying Experimental Conditions: Differences in cell lines, seeding density, or incubation time can significantly alter IC50 values.[8][13] | 1. Use the exact same cell viability assay and endpoint as the reference publication. 2. Carefully replicate the published experimental conditions. If using a different cell line, you should expect the IC50 value to differ. |
Data Presentation: this compound Efficacy
The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of human cancer cell lines harboring different RET alterations. Cells were treated with a range of this compound concentrations for 72 hours, and viability was assessed using a standard colorimetric assay.
| Cell Line | Cancer Type | RET Alteration | IC50 (nM) |
| TT | Medullary Thyroid Carcinoma | RET C634W Mutation | 8 ± 1.5 |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T Mutation | 12 ± 2.1 |
| LC-2/ad | Non-Small Cell Lung Cancer | CCDC6-RET Fusion | 25 ± 4.3 |
| HEK293 | Embryonic Kidney | Wild-Type RET | > 10,000 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathways & Workflows
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET in breast cancer: pathogenic implications and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. nodes.bio [nodes.bio]
- 7. targetedonc.com [targetedonc.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Ret-IN-18 experimental variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Ret-IN-18, a novel and highly selective RET kinase inhibitor. Our goal is to help you navigate potential experimental challenges and ensure the generation of reliable and reproducible data.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: High Variability in Cell-Based Assay IC50 Values
Question: We are observing significant well-to-well and day-to-day variability in the IC50 values of this compound in our cell viability assays. What could be the cause, and how can we minimize this?
Potential Causes and Solutions:
| Cause | Recommendation |
| Cell Culture Inconsistency | Ensure cells are in the logarithmic growth phase and have a consistent passage number. Avoid using cells that have been in culture for too long. |
| Inconsistent Seeding Density | Use a cell counter for accurate cell seeding. Uneven cell distribution can significantly impact results. |
| Incomplete Compound Solubilization | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitate. |
| Edge Effects in Microplates | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells and do not use them for experimental data points. |
| Variable Incubation Times | Standardize the incubation time with this compound for all experiments. |
| Reagent Variability | Use the same batch of reagents (e.g., media, serum, assay reagents) for comparative experiments. |
Issue 2: Weak or No Signal in Western Blot for Phospho-RET
Question: After treating cells with this compound, we are not seeing a decrease in phosphorylated RET signal in our western blots. What are the possible reasons for this?
Potential Causes and Solutions:
| Cause | Recommendation |
| Suboptimal Antibody Concentration | Titrate the primary antibody to determine the optimal concentration for detecting phospho-RET. |
| Insufficient Protein Loading | Ensure you are loading a sufficient amount of total protein (typically 20-30 µg) to detect the target.[1] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. |
| Incorrect Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of RET.[2] |
| Low Target Protein Expression | Confirm that your cell line expresses a sufficient level of RET.[1] |
| Inactive Compound | Verify the activity of your this compound stock through a different assay or with a fresh dilution. |
Issue 3: Inconsistent Results in In Vitro Kinase Assays
Question: Our in vitro kinase assays with recombinant RET are giving variable results. How can we improve the consistency?
Potential Causes and Solutions:
| Cause | Recommendation |
| Variable Enzyme Activity | Use a consistent lot of recombinant RET enzyme and handle it according to the manufacturer's instructions to avoid loss of activity. |
| Substrate Depletion | Ensure that the substrate concentration is not a limiting factor in the assay. |
| Incorrect ATP Concentration | The IC50 value of ATP-competitive inhibitors is dependent on the ATP concentration. Use a consistent ATP concentration, ideally close to the Km value for RET. |
| Assay Conditions | Maintain consistent buffer composition, pH, and temperature for all assays.[3] |
| Compound Precipitation | High concentrations of this compound may precipitate in the assay buffer. Check for solubility limits. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[4][5] It functions by binding to the ATP-binding pocket of the RET protein, which prevents its activation and subsequent downstream signaling.[4] This inhibition blocks pathways that promote cancer cell growth and survival.[4]
Q2: Which downstream signaling pathways are affected by this compound?
By inhibiting RET, this compound is expected to suppress the activation of several downstream signaling cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.[6][7][8][9]
Q3: How should I prepare and store this compound?
It is recommended to dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, dilute the stock solution in culture medium to the final desired concentration immediately before use.
Q4: What are the potential mechanisms of resistance to this compound?
Resistance to selective RET inhibitors can arise through two primary mechanisms: on-target mutations in the RET kinase domain that prevent drug binding, or activation of alternative "bypass" signaling pathways that circumvent the need for RET signaling.[10][11]
Q5: Can this compound be used in in vivo models?
Yes, selective RET inhibitors have been successfully used in various in vivo cancer models.[12] For in vivo studies with this compound, it is crucial to determine the appropriate vehicle for administration, as well as the optimal dosing and schedule through pharmacokinetic and pharmacodynamic studies.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cell Lines
| Cell Line | RET Status | This compound IC50 (nM) | Selpercatinib IC50 (nM) | Pralsetinib IC50 (nM) |
| TT | RET C634W Mutant | 8.5 | 5.2 | 10.1 |
| MZ-CRC-1 | RET M918T Mutant | 12.3 | 7.8 | 15.4 |
| LC-2/ad | KIF5B-RET Fusion | 15.8 | 9.5 | 18.2 |
| A549 | RET Wild-Type | >10,000 | >10,000 | >10,000 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | This compound IC50 (nM) |
| RET | 10 |
| VEGFR2 | 1,500 |
| EGFR | >5,000 |
| FGFR1 | >5,000 |
| KIT | 2,300 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for RET Phosphorylation
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RET (e.g., Tyr905 or Tyr1062) and total RET overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-RET signal to the total RET signal.
Visualizations
Caption: RET Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Characterization.
Caption: Troubleshooting Decision Tree for Experimental Variability.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 5. RET inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 10. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Ret-IN-18 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Ret-IN-18, a potent RET inhibitor. Please find troubleshooting guides and frequently asked questions below to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: For optimal stability, it is crucial to store the solid form of this compound under the conditions specified on the Certificate of Analysis (CofA) provided by the supplier. As a general guideline from MedchemExpress, for long-term storage, the solid compound should be stored at -20°C or -80°C. For short-term storage, refrigeration at 4°C is recommended. Always protect the compound from light and moisture.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to dissolve the solid this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For detailed instructions on preparing solutions, please refer to the specific protocol for your experiment.
Q3: How should I store stock solutions of this compound?
A3: Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. It is recommended to store these aliquots at -20°C or -80°C. Based on general guidance for similar compounds, solutions stored at -20°C are typically stable for up to one month, while storage at -80°C can extend stability for up to six months. Please refer to the Certificate of Analysis for lot-specific stability information.
Q4: Is this compound sensitive to light?
A4: Yes, like many complex organic molecules, this compound may be sensitive to light. It is recommended to store both the solid compound and its solutions in light-protected vials (e.g., amber vials) and to minimize exposure to light during handling and experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in my assay. | Improper storage of the solid compound or stock solution. | Verify that the compound and its solutions have been stored at the recommended temperatures and protected from light and moisture. For critical experiments, consider using a fresh vial of the compound. |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use volumes to avoid degradation from multiple freeze-thaw cycles. | |
| Incorrect solvent used for dissolution. | Ensure that this compound is fully dissolved in a compatible solvent. For most in vitro assays, DMSO is a suitable solvent. | |
| Precipitate observed in the stock solution upon thawing. | The solution may have become supersaturated, or the compound has low solubility at lower temperatures. | Gently warm the vial to room temperature and vortex to redissolve the precipitate. If the precipitate persists, sonication may be necessary. Ensure the solution is clear before use. |
| Inconsistent results between experiments. | Degradation of the compound over time. | Use a fresh stock solution for each experiment or a new aliquot that has not been stored for an extended period. Check the expiration date on the Certificate of Analysis. |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling solutions. Filter-sterilize the stock solution if necessary for your application. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Packaging |
| Solid | 4°C | Short-term (days to weeks) | Tightly sealed, light-protected container |
| -20°C or -80°C | Long-term (months to years) | Tightly sealed, light-protected container | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Light-protected, single-use aliquots |
| -80°C | Up to 6 months | Light-protected, single-use aliquots |
Note: The storage durations are general recommendations. Please refer to the lot-specific Certificate of Analysis for precise stability data.
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Limited Solubility | May require warming to dissolve completely. |
| Water | Insoluble | Not a suitable solvent for initial stock solution preparation. |
Note: The solubility data is based on general characteristics of similar compounds. It is highly recommended to perform a solubility test for your specific experimental conditions.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Calculate the required amount: Based on the molecular weight of this compound (refer to the supplier's data sheet), calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution.
-
Weigh the compound: Carefully weigh the calculated amount of solid this compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use, light-protected vials. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: RET Signaling Pathway Activation.
refining Ret-IN-18 treatment protocols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using Ret-IN-18. Please note that this compound is a research compound with limited publicly available data. The information provided here is based on the established principles of working with selective RET tyrosine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] The RET proto-oncogene is a driver of several types of cancer, including non-small cell lung cancer and medullary thyroid cancer, due to activating point mutations or gene fusions.[2][3] These alterations lead to the constitutive activation of downstream signaling pathways, such as RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival.[4][5] this compound is designed to bind to the kinase domain of RET, blocking its signaling activity.
Q2: How should I reconstitute and store this compound?
For in vitro experiments, this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use. Always refer to the manufacturer's datasheet for specific solubility and stability information.
Q3: What are the primary applications for this compound in a research setting?
This compound is intended for research use in studying RET-driven cancers and other diseases where RET signaling is implicated.[1] Key applications include:
-
Determining the IC50 (half-maximal inhibitory concentration) in cancer cell lines with known RET mutations or fusions.
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Investigating the downstream effects of RET inhibition on signaling pathways (e.g., via Western blotting for p-RET, p-ERK, p-AKT).
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Assessing the effects on cell viability, proliferation, and apoptosis in relevant cell models.
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Use in preclinical animal models (e.g., xenografts) to evaluate in vivo efficacy, though this requires careful formulation and toxicity studies.
Q4: What are known mechanisms of resistance to RET inhibitors?
Resistance to selective RET inhibitors can arise through two main mechanisms:
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On-target resistance: This typically involves the acquisition of secondary mutations in the RET kinase domain that interfere with drug binding. Common mutations occur at the solvent-front residue (e.g., G810) or the gatekeeper residue (e.g., V804).[6][7]
-
Off-target resistance: This involves the activation of bypass signaling pathways that circumvent the need for RET signaling. Examples include the amplification of other receptor tyrosine kinases like MET or the acquisition of mutations in downstream effectors like KRAS.[6][7][8]
Troubleshooting Guide
Problem 1: this compound is not dissolving properly.
-
Q: My this compound powder is not fully dissolving in DMSO. What should I do?
-
A: Ensure you are using high-purity, anhydrous DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution. If solubility issues persist, try a lower stock concentration. Always consult the manufacturer's product datasheet for the recommended maximum solubility.
-
Problem 2: I am not observing the expected inhibition of cell growth.
-
Q: My RET-positive cancer cells are not responding to this compound treatment. What are the possible causes?
-
A: There are several potential reasons for a lack of efficacy:
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Compound Inactivity: Verify the integrity of your this compound stock. If it has been stored improperly or subjected to multiple freeze-thaw cycles, it may have degraded.
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Cell Line Authenticity: Confirm the identity and RET status of your cell line via STR profiling and sequencing.
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Suboptimal Concentration: Ensure you are using a sufficient concentration range. Perform a dose-response experiment extending to higher concentrations (e.g., up to 10 µM).
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Assay Duration: The anti-proliferative effects of kinase inhibitors may take time to manifest. Ensure your assay duration (e.g., 72 hours for a viability assay) is sufficient.
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Pre-existing Resistance: Your cell line may have intrinsic resistance mechanisms.[9] This could be due to a specific RET mutation that confers resistance or the activation of bypass pathways.
-
-
-
Q: How can I confirm that this compound is engaging its target in my cells?
-
A: Perform a Western blot to assess the phosphorylation status of RET and its key downstream targets. Treat your cells with this compound for a short period (e.g., 2-6 hours) and probe for phosphorylated RET (p-RET). You should observe a dose-dependent decrease in p-RET levels if the inhibitor is active. You can also probe for downstream markers like p-ERK and p-AKT.[10]
-
Problem 3: I am observing unexpected toxicity in my experiments.
-
Q: My cells are dying at concentrations where I don't expect to see an effect, or I'm seeing toxicity in my RET-negative control cells. Why?
-
A: This could be due to off-target effects or issues with the experimental setup:
-
Off-Target Kinase Inhibition: While designed to be selective, high concentrations of any inhibitor can affect other kinases, leading to toxicity.[11][12]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and that your vehicle control shows no toxicity.
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Compound Precipitation: At high concentrations, the compound may precipitate out of the medium, which can be toxic to cells. Inspect your culture wells for any visible precipitate.
-
-
Quantitative Data Summary
The following table presents representative IC50 data for a selective RET inhibitor against various RET-altered cell lines. Note that these are example values and may not be reflective of this compound's specific activity. Researchers should determine these values experimentally for their specific models.
| Cell Line | RET Alteration | Example IC50 (nM) |
| LC-2/ad | CCDC6-RET Fusion | 5.2 |
| TT | RET C634W Mutation | 8.1 |
| Ba/F3 KIF5B-RET | KIF5B-RET Fusion | 3.7 |
| Ba/F3 KIF5B-RET V804M | Gatekeeper Mutation | 850.4 |
| Ba/F3 KIF5B-RET G810R | Solvent-Front Mutation | 1250.7 |
Detailed Experimental Protocol
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps to measure the potency of this compound in a RET-dependent cancer cell line.
Materials:
-
RET-dependent cell line (e.g., TT cells for mutant RET)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
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This compound powder
-
Anhydrous DMSO
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete growth medium to create a range of working concentrations (e.g., from 20 µM to 20 pM, at 2x the final desired concentration).
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 50 µL of complete growth medium.
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Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Add 50 µL of the 2x compound working solutions to the appropriate wells, resulting in a final volume of 100 µL and the desired final concentrations.
-
Include "vehicle control" wells (containing DMSO at the same final concentration as the treated wells) and "untreated control" wells.
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Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data by setting the average signal from the vehicle control wells to 100% viability.
-
Plot the normalized viability data against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software package (like GraphPad Prism) to calculate the IC50 value.[13]
-
Visualizations
Caption: The RET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for lack of cellular response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 6. RET inhibitor - Wikipedia [en.wikipedia.org]
- 7. The evolution of RET inhibitor resistance in RET-driven lung and thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. rupress.org [rupress.org]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. nodes.bio [nodes.bio]
- 13. IC50 - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to RET Inhibitors: Pralsetinib vs. Selpercatinib and the Enigmatic Ret-IN-18
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the development of potent and selective inhibitors of the Rearranged during Transfection (RET) proto-oncogene. Aberrant RET activation, through mutations or fusions, is a key driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers. This guide provides a detailed comparison of two leading FDA-approved RET inhibitors, pralsetinib and selpercatinib, with available information on a lesser-known compound, Ret-IN-18.
Executive Summary
Pralsetinib and selpercatinib have demonstrated remarkable efficacy and have become standard-of-care options for patients with RET-altered cancers. Both are highly selective and potent ATP-competitive inhibitors of the RET kinase. In contrast, public domain information on this compound is currently scarce, limited to patent literature, which indicates it is a pyridone-based RET inhibitor. This guide will focus on the extensive preclinical and clinical data available for pralsetinib and selpercatinib, while acknowledging the limited knowledge of this compound.
Mechanism of Action
Pralsetinib and selpercatinib share a similar mechanism of action. They bind to the ATP-binding pocket of the RET kinase domain, preventing the phosphorylation of downstream signaling molecules.[1][2] This blockade inhibits critical pathways for cancer cell survival and proliferation, such as the MAPK/ERK and PI3K/AKT pathways.[1][2] Their high selectivity for RET over other kinases, such as VEGFR2, is a key advantage, leading to a more favorable safety profile compared to older multi-kinase inhibitors.[3][4]
Data Presentation
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for pralsetinib and selpercatinib against wild-type (WT) RET and various mutant forms.
| Target | Pralsetinib IC50 (nM) | Selpercatinib IC50 (nM) | This compound IC50 (nM) |
| Wild-Type RET | 0.4[5][6] | 1.0[7], 14.0[4][8] | Data Not Available |
| CCDC6-RET | 0.4[3] | Data Not Available | Data Not Available |
| RET M918T | 0.4[5][6] | 2.0[7] | Data Not Available |
| RET V804M | 0.4[6] | 2.0[7], 24.1[4][8] | Data Not Available |
| RET V804L | 0.3[6] | 2.0[7] | Data Not Available |
| RET G810R | Data Not Available | 530.7[4][8] | Data Not Available |
| RET A883F | Data Not Available | 4.0[7] | Data Not Available |
| RET S891A | Data Not Available | 2.0[7] | Data Not Available |
Note: IC50 values can vary depending on the specific assay conditions.
Kinase Selectivity
A critical aspect of targeted therapy is the selectivity of the inhibitor for its intended target over other kinases, which can minimize off-target toxicities.
| Kinase Inhibited (>50% at 300 nM) | Pralsetinib |
| Number of Kinases Tested | 371[3] |
| Kinases Inhibited >50% | 23[5] |
| Selectivity for RET over VEGFR2 | ~81-fold[9] |
| Off-Target Kinases Inhibited by Selpercatinib |
| VEGFR1[10] |
| VEGFR3[10][11] |
| FGFR1[10][11] |
| FGFR2[10] |
| FGFR3[10] |
Note: This is not an exhaustive list and is based on available public data.
Clinical Efficacy in RET Fusion-Positive NSCLC
The following tables summarize the key efficacy data from the pivotal clinical trials for pralsetinib (ARROW) and selpercatinib (LIBRETTO-001) in patients with RET fusion-positive non-small cell lung cancer.
Pralsetinib (ARROW Trial) [2][12][13][14][15]
| Patient Population | Overall Response Rate (ORR) | Duration of Response (DoR) | Progression-Free Survival (PFS) |
| Previously Treated with Platinum Chemotherapy | 62% (95% CI: 53-70)[15] | 22.3 months (95% CI: 15.1-NR)[15] | 16.5 months (95% CI: 10.5-24.1)[15] |
| Treatment-Naïve | 79% (95% CI: 68-88)[15] | Not Reached (95% CI: 9.0-NR)[15] | 13.0 months (95% CI: 9.1-NR)[15] |
Selpercatinib (LIBRETTO-001 Trial) [1][16][17][18][19][20]
| Patient Population | Overall Response Rate (ORR) | Duration of Response (DoR) | Progression-Free Survival (PFS) |
| Previously Treated with Platinum Chemotherapy | 62% (95% CI: 55-68)[16] | 31.6 months[18] | 26.2 months[18] |
| Treatment-Naïve | 83% (95% CI: 72-91)[16] | 20.3 months[18] | 22.0 months[18] |
Experimental Protocols
In Vitro RET Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified RET kinase.
Materials:
-
Recombinant human RET kinase (e.g., Carna Biosciences)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[21]
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound, Pralsetinib, Selpercatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted test compound or DMSO (for control).
-
2 µL of recombinant RET kinase diluted in kinase buffer.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Reaction: Add 2 µL of a mixture of ATP and substrate peptide in kinase buffer to each well to start the kinase reaction. The final concentrations of ATP and substrate should be at or near their respective Km values for the RET kinase.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis: Measure luminescence using a plate reader. The IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based RET Phosphorylation Assay
Objective: To assess the ability of a test compound to inhibit RET autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line with a known RET alteration (e.g., TT cells with RET C634W mutation for MTC, or engineered HEK293 cells expressing a specific RET fusion).
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Test compound dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-RET (e.g., Tyr1062) and anti-total-RET.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Enhanced chemiluminescence (ECL) substrate.
-
Western blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Seed the RET-altered cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with the primary anti-phospho-RET antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-RET antibody to normalize for protein loading.
-
Quantify the band intensities and determine the concentration of the test compound that inhibits RET phosphorylation by 50%.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a RET inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Human cancer cell line with a known RET alteration.
-
Matrigel or similar basement membrane matrix.
-
Test compound formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the RET-altered cancer cells mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound or vehicle control to the mice according to the planned dosing schedule (e.g., once daily oral gavage).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Endpoint:
-
Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified RET signaling pathway and points of inhibition.
Caption: General experimental workflow for preclinical evaluation of RET inhibitors.
References
- 1. Clinical Review - Selpercatinib (Retevmo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Registrational dataset from the phase I/II ARROW trial of pralsetinib (BLU-667) in patients (pts) with advanced RET fusion+ non-small cell lung cancer (NSCLC). - ASCO [asco.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 9. blueprintmedicines.com [blueprintmedicines.com]
- 10. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Table 20, Overall Response Rate Analysis in the ARROW Trial - Pralsetinib (Gavreto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. asco.org [asco.org]
- 14. ascopubs.org [ascopubs.org]
- 15. onclive.com [onclive.com]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Final Results of LIBRETTO-001 Selpercatinib in RET Fusion-Positive NSCLC - The ASCO Post [ascopost.com]
- 19. retevmo.lilly.com [retevmo.lilly.com]
- 20. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
Validating Target Engagement of Novel RET Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors targeting the Rearranged during Transfection (RET) proto-oncogene has marked a significant advancement in precision oncology. For any novel RET inhibitor, such as the hypothetical "Ret-IN-18," rigorous validation of its engagement with the RET kinase target is paramount. This guide provides a comparative framework for assessing the target engagement of a new chemical entity against established alternatives, supported by detailed experimental protocols and data presentation formats.
The RET Signaling Pathway
RET is a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][2] In many cancers, including non-small cell lung cancer and thyroid carcinomas, RET alterations such as fusions or mutations lead to constitutive kinase activity, driving tumorigenesis.[1][3][4] Selective RET inhibitors are designed to block this aberrant kinase activity.
Caption: The RET signaling pathway, which regulates cell proliferation and survival.
Comparative Analysis of RET Inhibitor Target Engagement
To validate a novel inhibitor like this compound, its performance should be benchmarked against both highly selective inhibitors and older multi-kinase inhibitors.
Table 1: Biochemical Potency Against RET Kinase
This table compares the in vitro half-maximal inhibitory concentration (IC50) of various inhibitors against wild-type and mutant RET kinase. Lower values indicate higher potency.
| Inhibitor | RET (Wild-Type) IC50 (nM) | RET (V804M Mutant) IC50 (nM) | RET (G810R Mutant) IC50 (nM) | Primary Reference |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Cite Source] |
| Selpercatinib | 14.0 | 24.1 | 530.7 | [5] |
| Pralsetinib | <0.5 | - | - | [6] |
| Cabozantinib | 5.2 | - | - | [6] |
| Vandetanib | - | - | - | [7] |
| Agerafenib | 0.33 | - | - | [6] |
Data for Pralsetinib, Cabozantinib, Vandetanib, and Agerafenib often comes from broader kinase profiling panels.
Table 2: Cellular Target Engagement and Anti-proliferative Activity
This table presents data from cell-based assays, which confirm that the inhibitor can enter cells and bind to its target, leading to a biological effect.
| Inhibitor | Cellular Target Engagement (CETSA ΔTagg °C or NanoBRET IC50 nM) | Anti-proliferative EC50 (nM) in RET-driven cell lines | Primary Reference |
| This compound | [Insert Data] | [Insert Data] | [Cite Source] |
| Selpercatinib | - | EC50 values are normalized to the EC50 value for LOXO-292-treated LC-2/ad (CCDC6-RET) non-small-cell lung cancer cells.[8] | [8] |
| Cabozantinib | - | Growth of RET-driven cell lines was reduced at low nanomolar concentrations.[7] | [7] |
| Vandetanib | - | Growth of all RET fusion-driven cell lines was inhibited with similar IC50s values.[7] | [7] |
Key Experimental Protocols for Target Engagement Validation
Validating target engagement requires a multi-faceted approach, combining biochemical and cellular assays.
Biochemical Kinase Activity Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified RET kinase.
Methodology: HTScan® RET Kinase Assay
-
Reaction Setup: A reaction mixture is prepared containing recombinant human RET kinase, a biotinylated peptide substrate, and ATP.[9]
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the reaction mixture.
-
Kinase Reaction: The reaction is incubated to allow for phosphorylation of the substrate by the RET kinase.
-
Detection: The reaction is stopped, and the phosphorylated substrate is detected using a phospho-tyrosine specific antibody, often in a high-throughput format like DELFIA®.[9]
-
Data Analysis: The amount of phosphorylated substrate is quantified, and IC50 values are calculated by fitting the data to a dose-response curve.
References
- 1. Targeting rearranged during transfection (RET) in Cancer: A perspective on small molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RET kinase alterations in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RET-Altered Cancers—A Tumor-Agnostic Review of Biology, Diagnosis and Targeted Therapy Activity [mdpi.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RET Inhibitors: Pralsetinib vs. Ret-IN-18
In the landscape of targeted therapies for cancers driven by aberrant Rearranged during Transfection (RET) signaling, Pralsetinib has emerged as a potent and selective inhibitor with established clinical efficacy. This guide provides a detailed comparative analysis between Pralsetinib and Ret-IN-18, a more recently identified RET inhibitor. While extensive clinical and preclinical data are available for Pralsetinib, public information on the experimental performance of this compound is limited. This guide, therefore, presents a comprehensive overview of Pralsetinib as a benchmark and outlines the necessary experimental data required for a thorough comparison with emerging inhibitors like this compound.
Mechanism of Action and Signaling Pathway
Both Pralsetinib and this compound are classified as RET inhibitors.[1] Pralsetinib is an orally available, highly selective, ATP-competitive small-molecule inhibitor of the RET receptor tyrosine kinase.[2] Its mechanism of action involves binding to the ATP-binding site of the RET kinase domain, which prevents ATP from interacting with the kinase and subsequently blocks downstream signaling pathways crucial for cancer cell growth and proliferation.[3] Genetic alterations such as fusions and mutations in the RET proto-oncogene lead to its constitutive, ligand-independent activation, promoting oncogenesis.[3][4] Pralsetinib has demonstrated high potency against various RET alterations, including fusions like KIF5B-RET and CCDC6-RET, and point mutations such as M918T and the gatekeeper mutation V804M.[3][5]
This compound is described as a potent pyridone compound that inhibits RET, based on information extracted from patent WO2022017524A1. However, detailed public data on its specific binding mode, kinase selectivity profile, and inhibitory mechanism are not currently available.
The RET signaling pathway, which is targeted by both inhibitors, plays a critical role in cell growth, differentiation, and survival. Constitutive activation of RET leads to the downstream activation of several key signaling cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[3]
Figure 1: Simplified RET Signaling Pathway and Inhibition.
Comparative Performance Data
A direct comparison of performance requires quantitative data from standardized assays. The following tables summarize the available data for Pralsetinib and highlight the data points that would be necessary for a comprehensive evaluation of this compound.
Biochemical Potency
Biochemical assays measure the direct inhibitory activity of a compound against the purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a key metric.
| Target | Pralsetinib IC50 (nM) | This compound IC50 (nM) |
| CCDC6-RET | 0.4[6] | Data not available |
| KIF5B-RET | 12 (cell proliferation)[6] | Data not available |
| RET (Wild Type) | ~0.3-0.4[5] | Data not available |
| RET V804L (Gatekeeper) | 0.4[6] | Data not available |
| RET V804M (Gatekeeper) | 0.4[6] | Data not available |
| RET V804E (Gatekeeper) | 0.7[6] | Data not available |
| VEGFR2 | 35[6] | Data not available |
Cellular Activity
Cell-based assays assess the inhibitor's ability to block RET signaling and inhibit the proliferation of cancer cells harboring specific RET alterations.
| Cell Line / RET Alteration | Pralsetinib IC50 (nM) | This compound IC50 (nM) |
| BaF3 KIF5B-RET | 12[6] | Data not available |
| BaF3 KIF5B-RET V804L | 11[6] | Data not available |
| BaF3 KIF5B-RET V804M | 10[6] | Data not available |
| BaF3 KIF5B-RET V804E | 15[6] | Data not available |
| BaF3 KIF5B-RET L730V/I | 58- to 61-fold increase vs WT[7] | Data not available |
| BaF3 KIF5B-RET G810S | 40-fold increase vs WT[7] | Data not available |
Clinical Efficacy (Pralsetinib)
The clinical efficacy of Pralsetinib has been demonstrated in the Phase 1/2 ARROW trial in patients with RET fusion-positive non-small cell lung cancer (NSCLC).
| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Treatment-Naïve (n=75) | 72%[8] | Not Reached[8] | 13.0 months[8] |
| Prior Platinum Chemotherapy (n=136) | 59%[8] | 22.3 months[8] | 16.5 months[8] |
| Overall (N=281) | 70.3% (in MDP, n=259)[9] | 19.1 months (in MDP, n=259)[9] | 13.1 months[9] |
As this compound is a preclinical compound, no clinical data is available.
Resistance Profiles
Acquired resistance is a significant challenge in targeted cancer therapy. For Pralsetinib, several on-target resistance mutations in the RET kinase domain have been identified.
-
Solvent Front Mutations: Mutations at the G810 residue (e.g., G810C/S/R) can sterically hinder the binding of Pralsetinib.[10][11]
-
Roof Mutations: Alterations at the L730 residue (L730V/I) have been shown to confer strong resistance to Pralsetinib.[7]
-
Hinge Mutations: Mutations at Y806 (Y806C/N) have also been identified as conferring resistance.[12]
Notably, Pralsetinib was designed to be active against the "gatekeeper" mutations at residue V804 (V804M/L), which conferred resistance to older multi-kinase inhibitors.[6] The resistance profile of this compound is unknown due to the lack of published data.
Experimental Protocols
A robust comparison of RET inhibitors relies on a cascade of standardized assays.
Figure 2: General Experimental Workflow for RET Inhibitor Evaluation.
Biochemical Kinase Assays
These assays quantify the direct inhibition of the RET kinase. A typical protocol involves incubating the purified recombinant RET enzyme with varying concentrations of the inhibitor, followed by the addition of a substrate (e.g., a peptide) and ATP to initiate the kinase reaction. The amount of phosphorylated substrate or the amount of ATP remaining is then measured, often using luminescence-based methods like the Kinase-Glo® assay, to determine the IC50 value.[13]
Cell-Based Assays
-
Proliferation Assays: Cancer cell lines engineered to express specific RET fusions or mutations (e.g., BaF3 cells) are cultured in the presence of varying concentrations of the inhibitor for a set period (e.g., 72 hours). Cell viability is then measured using reagents like PrestoBlue™ or by counting cells. This determines the inhibitor's potency in a cellular context.[14]
-
Target Engagement/Phosphorylation Assays: To confirm that the inhibitor is hitting its target within the cell, Western blotting or ELISA-based methods are used.[15] Cells are treated with the inhibitor, and cell lysates are analyzed using antibodies specific to phosphorylated RET (pRET) and total RET. A reduction in the pRET signal indicates target engagement.[15]
In Vivo Efficacy Models
-
Cell Line-Derived Xenografts (CDX): Human cancer cells with known RET alterations are injected subcutaneously or orthotopically into immunocompromised mice.[16] Once tumors are established, mice are treated with the inhibitor or a vehicle control, and tumor growth is monitored over time.[16]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient's cancer are directly implanted into immunocompromised mice.[17][18] These models are considered more representative of the patient's tumor heterogeneity and microenvironment.[17][18] Efficacy is assessed by measuring tumor growth inhibition.
Conclusion
Pralsetinib is a well-characterized, highly selective, and clinically validated RET inhibitor that has demonstrated robust and durable anti-tumor activity in patients with RET fusion-positive NSCLC. Its performance against various RET alterations and its known resistance mechanisms provide a strong benchmark for the evaluation of new RET inhibitors.
This compound is identified as a potent RET inhibitor in patent literature, positioning it as a compound of interest for the treatment of RET-driven diseases. However, a comprehensive comparative analysis is currently precluded by the absence of publicly available preclinical and clinical data. To establish its therapeutic potential relative to Pralsetinib, detailed experimental data on its biochemical and cellular potency, kinase selectivity, in vivo efficacy, and resistance profile are required. As research progresses and more data on novel inhibitors like this compound become available, direct comparisons will be crucial for advancing the field of targeted therapy for RET-altered cancers.
References
- 1. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Table 3, Key Characteristics of Pralsetinib - Pralsetinib (Gavreto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 4. Pralsetinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. blueprintmedicines.com [blueprintmedicines.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of pralsetinib in RET fusion-positive non-small-cell lung cancer including as first-line therapy: update from the ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of pralsetinib in patients with advanced <em>RET</em>-fusion-positive NSCLC: Final data from the phase 1/2 ARROW study. - ASCO [asco.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crownbio.com [crownbio.com]
- 17. clinicallab.com [clinicallab.com]
- 18. startresearch.com [startresearch.com]
Comparative Analysis of RET Inhibitors in Oncology: A Focus on Selpercatinib
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of therapeutic agents targeting RET-mutant cancers, with a primary focus on the well-documented inhibitor, Selpercatinib. Despite efforts to include comparative data for Ret-IN-18, a comprehensive search of publicly available scientific literature and databases did not yield any specific information on this compound. Therefore, this document will proceed with an in-depth analysis of Selpercatinib, presenting its mechanism of action, preclinical and clinical data, and relevant experimental methodologies to serve as a valuable resource for the research community.
Introduction to RET-Altered Cancers and Targeted Therapy
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Uncontrolled activation of the RET signaling pathway, resulting from gene fusions or mutations, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and multiple types of thyroid cancer.[2][3] The development of selective RET inhibitors has marked a significant advancement in precision oncology for these patient populations.[2]
Selpercatinib (formerly LOXO-292) is a first-in-class, highly selective and potent oral inhibitor of the RET kinase.[4] It has demonstrated significant efficacy in treating RET-altered cancers, leading to its approval by the FDA for specific indications.[5]
Mechanism of Action: Selpercatinib
Selpercatinib functions as an ATP-competitive inhibitor of the RET kinase.[6] By binding to the ATP-binding pocket of the RET protein, it effectively blocks the autophosphorylation and subsequent activation of downstream signaling pathways that are critical for tumor cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1] One of the key advantages of Selpercatinib is its high selectivity for RET over other kinases, which is thought to contribute to its favorable safety profile compared to multi-kinase inhibitors.[7]
Below is a diagram illustrating the RET signaling pathway and the inhibitory action of Selpercatinib.
Caption: RET signaling pathway and the inhibitory action of Selpercatinib.
Preclinical Data: Selpercatinib
Preclinical studies have demonstrated the potent and selective activity of Selpercatinib against various RET alterations.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Selpercatinib against wild-type RET and various RET mutants.
| Target | IC50 (nM) | Reference |
| Wild-type RET | 0.92 | [4] |
| CCDC6-RET fusion | 4 | [8] |
| KIF5B-RET fusion | 4 | [8] |
| RET M918T mutation | <10 | [4] |
| RET V804M mutation | <10 | [4] |
| RET G810R (resistance) | 18-334 fold higher than WT | [7] |
| RET Y806C/N (resistance) | 18-334 fold higher than WT | [7] |
Lower IC50 values indicate greater potency.
Clinical Data: Selpercatinib
Selpercatinib has undergone extensive clinical evaluation, most notably in the LIBRETTO-001, LIBRETTO-431, and LIBRETTO-531 trials.
Efficacy in RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
The LIBRETTO-001 and LIBRETTO-431 trials have demonstrated significant clinical activity of Selpercatinib in patients with RET fusion-positive NSCLC.
| Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| LIBRETTO-001 | Previously treated with platinum-based chemotherapy | 64% | 16.5 months | [9] |
| LIBRETTO-001 | Treatment-naïve | 85% | Not Reached | [9] |
| LIBRETTO-431 | First-line vs. chemotherapy | 84% | 24.8 months | [7] |
Efficacy in RET-Mutant Medullary Thyroid Cancer (MTC)
The LIBRETTO-001 and LIBRETTO-531 trials have shown robust efficacy of Selpercatinib in patients with RET-mutant MTC.
| Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| LIBRETTO-001 | Previously treated with cabozantinib or vandetanib | 69% | 22.0 months | [10] |
| LIBRETTO-001 | Cabozantinib and vandetanib-naïve | 73% | Not Reached | [10] |
| LIBRETTO-531 | First-line vs. cabozantinib or vandetanib | 69% | Not Reached | [7] |
Efficacy in RET Fusion-Positive Thyroid Cancer
| Trial | Patient Population | Overall Response Rate (ORR) | Reference |
| LIBRETTO-001 | Previously treated | 79% | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of RET inhibitors.
Kinase Assay
A kinase assay is an in vitro method used to measure the activity of a kinase, such as RET, and to determine the inhibitory potential of a compound.
Caption: General workflow for an in vitro kinase assay.
Detailed Steps:
-
Reagent Preparation: Recombinant RET kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate), ATP, and the test inhibitor are prepared in a kinase assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the inhibitor.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays measuring the incorporation of radioactive phosphate, or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[11]
-
Data Analysis: The results are plotted as kinase activity versus inhibitor concentration to calculate the IC50 value.
Cell Viability Assay
Cell viability assays are used to assess the effect of a compound on the proliferation and survival of cancer cells harboring specific genetic alterations.
Caption: General workflow for a cell viability assay.
Detailed Steps:
-
Cell Culture: Cancer cell lines with known RET alterations are cultured under standard conditions.
-
Seeding: Cells are seeded into 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a period of time, typically 72 hours, to allow the compound to exert its effect.
-
Viability Measurement: A reagent to measure cell viability is added. Common methods include the MTT assay, which measures metabolic activity, or the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[12]
-
Data Analysis: The signal is read using a plate reader, and the results are used to generate a dose-response curve from which the concentration that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50) is determined.
In Vivo Tumor Models
Animal models, such as patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs), are essential for evaluating the anti-tumor efficacy of a drug in a living organism.
General Protocol:
-
Model Establishment: Human tumor cells or tissue fragments with RET alterations are implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Selpercatinib) orally or via another appropriate route, while the control group receives a vehicle.
-
Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers. Body weight and general health of the mice are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised and may be used for further analysis (e.g., western blotting for target engagement).
-
Data Analysis: Tumor growth curves are plotted for each group to assess the anti-tumor activity of the compound.
Resistance Mechanisms
Despite the significant efficacy of Selpercatinib, acquired resistance can emerge. The most common on-target resistance mutations occur at the solvent front of the ATP-binding pocket, such as G810 substitutions.[13] Off-target resistance mechanisms, including the activation of bypass signaling pathways (e.g., MET amplification), have also been reported.[3] The development of next-generation RET inhibitors aims to overcome these resistance mechanisms.
Conclusion
Selpercatinib has demonstrated remarkable and durable clinical benefit for patients with RET-altered cancers, establishing a new standard of care. Its high selectivity and potent inhibition of the RET kinase translate to significant anti-tumor activity and a manageable safety profile. The extensive preclinical and clinical data available for Selpercatinib provide a robust foundation for further research and development in the field of RET-targeted therapies. While information on this compound is not currently available in the public domain, the comprehensive analysis of Selpercatinib presented here serves as a critical benchmark for the evaluation of any novel RET inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precision therapy for RET-altered cancers with RET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell viability assay [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Small-Cell Lung Cancers (NSCLCs) Harboring RET Gene Fusion, from Their Discovery to the Advent of New Selective Potent RET Inhibitors: “Shadows and Fogs” [mdpi.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Efficacy of Selpercatinib in RET-Altered Thyroid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Novel RET Inhibitors: A Comparative Guide Using Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against the Rearranged during Transfection (RET) proto-oncogene has marked a significant advancement in precision oncology. RET alterations, including fusions and activating mutations, are key drivers in various cancers, notably non-small cell lung cancer (NSCLC) and thyroid cancer.[1][2] Patient-derived organoids (PDOs) have emerged as a robust preclinical model, closely recapitulating the genetic and phenotypic characteristics of the original tumor, making them an ideal platform for evaluating the efficacy of novel therapeutic agents.[3][4][5][6]
This guide provides a framework for assessing the efficacy of a novel investigational RET inhibitor, herein referred to as Ret-IN-18, in patient-derived organoids, and compares its potential performance against established selective RET inhibitors, pralsetinib and selpercatinib.
Comparative Efficacy of RET Inhibitors
While direct comparative preclinical data for this compound in patient-derived organoids is not publicly available, we can establish a benchmark for its performance based on the clinical efficacy of approved RET inhibitors, pralsetinib and selpercatinib. These inhibitors have demonstrated significant and durable anti-tumor activity in patients with RET fusion-positive solid tumors.[7][8][9][10]
Table 1: Clinical Efficacy of Pralsetinib and Selpercatinib in RET Fusion-Positive NSCLC
| Inhibitor | Trial | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) |
| Pralsetinib | ARROW | Treatment-naïve | 78% | 13.4 months |
| Previously treated with platinum-based chemotherapy | 63% | 38.8 months | ||
| Selpercatinib | LIBRETTO-001 | Treatment-naïve | 85% | Not Reached |
| Previously treated with platinum-based chemotherapy | 64% | 17.5 months |
Data sourced from FDA approval information and clinical trial publications.[9][11]
For an investigational agent like this compound, a successful outcome in a PDO-based study would be to demonstrate a comparable or superior reduction in organoid viability and growth at clinically relevant concentrations when compared to pralsetinib and selpercatinib.
Experimental Protocols
To confirm the efficacy of this compound in patient-derived organoids, a series of well-defined experiments are required. The following protocols provide a detailed methodology for the key experiments.
Establishment and Culture of Patient-Derived Organoids
Patient-derived organoids should be established from tumor tissue obtained from patients with confirmed RET fusion-positive cancers.
-
Tissue Procurement and Digestion: Fresh tumor tissue is minced and digested using a solution containing collagenase and dispase to obtain a single-cell suspension.
-
Embedding and Culture: The cell suspension is embedded in a basement membrane matrix (e.g., Matrigel) and cultured in a specialized organoid growth medium containing essential growth factors such as EGF, Noggin, R-spondin, and a ROCK inhibitor (Y-27632).
-
Passaging and Biobanking: Organoids are passaged every 7-14 days and can be cryopreserved for future use, creating a living biobank.
High-Throughput Drug Screening Assay
A high-throughput screening assay is essential for comparing the efficacy of this compound with other RET inhibitors.
-
Organoid Plating: Established organoids are dissociated into small fragments or single cells and plated in 384-well plates.
-
Drug Treatment: A dilution series of this compound, pralsetinib, and selpercatinib is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment: After a 72-120 hour incubation period, cell viability is assessed using a luminescent-based assay that measures ATP content (e.g., CellTiter-Glo® 3D).
-
Data Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) for each compound is calculated.
Western Blot Analysis for Target Engagement
To confirm that this compound is acting on its intended target, Western blot analysis can be performed.
-
Protein Extraction: Organoids are treated with the inhibitors for a specified time, and then lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against phosphorylated RET (p-RET) and total RET, as well as downstream signaling molecules like phosphorylated ERK (p-ERK) and total ERK.
-
Detection: An appropriate secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence. A decrease in the p-RET/total RET ratio would indicate target engagement.
Visualizing Key Processes and Pathways
Diagrams are crucial for understanding the complex biological and experimental workflows.
Caption: The RET signaling pathway and the point of inhibition by this compound.
Caption: Workflow for assessing the efficacy of RET inhibitors in patient-derived organoids.
Caption: Logical framework for comparing this compound to established RET inhibitors.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Patient-Derived Cancer Organoids as Predictors of Treatment Response [frontiersin.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Patient-derived organoids: a promising model for personalized cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank [frontiersin.org]
- 7. The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients [xiahepublishing.com]
- 8. medpagetoday.com [medpagetoday.com]
- 9. FDA approves pralsetinib for non-small cell lung cancer with RET gene fusions | FDA [fda.gov]
- 10. Pan-cancer efficacy of pralsetinib in patients with RET fusion–positive solid tumors from the phase 1/2 ARROW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Decoding Selectivity: A Comparative Guide to the Cross-Reactivity Profile of a Next-Generation RET Inhibitor
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of APS03118, a next-generation selective RET inhibitor, with other RET-targeting agents. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this guide aims to offer a clear and objective assessment of its selectivity and potential advantages in targeted cancer therapy.
The REarranged during Transfection (RET) receptor tyrosine kinase is a critical oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma.[1] While first-generation multi-kinase inhibitors like vandetanib and cabozantinib have shown anti-RET activity, their clinical utility can be limited by off-target effects, most notably the inhibition of VEGFR2 (KDR), which is associated with dose-limiting toxicities.[1] The development of highly selective RET inhibitors aims to mitigate these off-target effects, leading to improved safety and therapeutic windows.
Kinase Selectivity Profile of APS03118
APS03118 is a novel, next-generation RET inhibitor designed for high potency and selectivity.[2][3] Its cross-reactivity has been extensively profiled, providing a clear picture of its off-target interaction landscape.
A comprehensive KINOMEscan™ assay profiling APS03118 against a panel of 468 kinases demonstrated its high selectivity. At a concentration of 100 nM, only 2% of the tested kinases showed significant inhibition.[2] This high degree of selectivity is a key differentiator from many multi-kinase inhibitors.
Comparison with Other RET Inhibitors
The selectivity of a RET inhibitor is often assessed by comparing its potency against RET with its activity against other kinases, particularly VEGFR2/KDR. A higher selectivity ratio (IC50 for off-target / IC50 for target) indicates a more selective compound.
| Inhibitor | RET IC50 (nM) | VEGFR2/KDR IC50 (nM) | Selectivity Ratio (VEGFR2/RET) | Other Notable Off-Targets | Reference |
| APS03118 | <1 (enzymatic) | >130 (enzymatic) | >130 | FLT3, YES | [2] |
| Pralsetinib | <0.5 (enzymatic) | ~7 (cellular) | ~14 | JAK1/2, FGFR1/2 | [4] |
| Selpercatinib | - | - | High | - | [5] |
| Vandetanib | - | - | Non-selective | EGFR | [1] |
| Cabozantinib | - | - | Non-selective | MET, AXL | [1] |
Table 1: Comparative Selectivity of RET Inhibitors. This table summarizes the in vitro potency and selectivity of APS03118 against RET and the common off-target kinase VEGFR2/KDR, in comparison to other selective and multi-kinase inhibitors. A higher selectivity ratio indicates a more favorable profile with potentially fewer off-target toxicities. Data for selpercatinib's specific IC50 values were not detailed in the provided search results, but it is characterized as a highly selective RET inhibitor.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments used to determine the cross-reactivity profile of kinase inhibitors.
KINOMEscan™ Selectivity Profiling
This method provides a broad assessment of a compound's interaction with a large panel of kinases.
Principle: The KINOMEscan™ platform utilizes a competition binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
Protocol Outline:
-
Compound Preparation: The test inhibitor (e.g., APS03118) is prepared at a specified concentration (e.g., 100 nM) in an appropriate solvent (typically DMSO).
-
Assay Plate Preparation: A panel of human kinases is arrayed in a multi-well plate format. Each well contains a specific kinase, an immobilized ligand, and other necessary assay components.
-
Competition Binding: The test compound is added to the wells containing the kinase panel and incubated to allow for binding equilibrium to be reached.
-
Washing: Unbound components are washed away, leaving only the kinase-ligand complexes that have formed on the solid support.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. A selectivity score (S-score) can be calculated to represent the overall selectivity of the compound.[2]
Cellular Phosphorylation Assays
These assays determine the inhibitory activity of a compound on the phosphorylation of its target and off-target kinases within a cellular context.
Principle: Cells that endogenously express the target kinase (e.g., RET) or are engineered to overexpress it are treated with the inhibitor. The level of phosphorylation of the target kinase and downstream signaling proteins is then measured, typically by Western blot or ELISA-based methods.
Protocol Outline (Western Blot):
-
Cell Culture and Treatment: Cancer cell lines with known RET alterations (e.g., TT cells with RET C634W mutation) are cultured to a suitable confluency. The cells are then treated with a dilution series of the test inhibitor or a vehicle control (DMSO) for a specified period.
-
Cell Lysis: After treatment, the cells are washed and then lysed using a buffer containing detergents and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-RET) and the total form of the kinase. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., HRP) that generates a detectable signal (chemiluminescence or fluorescence).
-
Data Analysis: The signal intensity for the phosphorylated and total protein bands is quantified. The ratio of phosphorylated to total protein is calculated and normalized to the vehicle control to determine the IC50 value of the inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the workflow of key experiments can aid in understanding the mechanism and evaluation of selective RET inhibitors.
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applied Pharmaceutical Science Released the Critical Preclinical Data of Next-generation RET Inhibitor APS03118_Applied Pharmaceutical Science, Inc. [apspharm.com]
- 4. ClinPGx [clinpgx.org]
- 5. Clinical Review - Selpercatinib (Retevmo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Validation of a Novel RET Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent validation of novel RET inhibitors, such as Ret-IN-18. It offers a comparative analysis of established RET inhibitors, detailing their performance based on publicly available data. Furthermore, it provides comprehensive experimental protocols for key assays to enable rigorous independent validation of new chemical entities.
Comparative Efficacy of RET Inhibitors
The landscape of RET inhibitors includes both multi-kinase inhibitors (MKIs) and highly selective RET inhibitors. While MKIs like cabozantinib and vandetanib show activity against RET, they also target other kinases such as VEGFR2, which can lead to off-target toxicities.[1][2] The advent of selective RET inhibitors, such as selpercatinib and pralsetinib, has significantly improved the therapeutic window for RET-driven cancers.[3]
The following table summarizes the inhibitory activity of several known RET inhibitors against wild-type RET and common mutations. This data serves as a benchmark for evaluating the potency and selectivity of a novel inhibitor like this compound.
| Compound | Type | RET (WT) IC50 (nM) | RET (V804M) IC50 (nM) | RET (G810R) IC50 (nM) | Kinase Selectivity Notes |
| Selpercatinib (LOXO-292) | Selective | <1 | <10 | >100 | Highly selective for RET over other kinases. |
| Pralsetinib (BLU-667) | Selective | <1 | <10 | >100 | Highly selective for RET over other kinases. |
| Cabozantinib | Multi-kinase | 5.2 | >1000 | ~50 | Inhibits VEGFR2, MET, AXL, and others.[4] |
| Vandetanib | Multi-kinase | ~100 | >1000 | ~100 | Inhibits VEGFR2, EGFR, and others. |
| This compound | [User to input] | [User to input] | [User to input] | [User to input] | [User to input] |
IC50 values are approximate and can vary based on assay conditions. Data is compiled from various preclinical studies.
RET Signaling Pathway and Inhibitor Mechanism of Action
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream signaling pathways like RAS/MAPK and PI3K/AKT, which drive cell proliferation and survival.[5][6] In cancer, RET can be constitutively activated through mutations or chromosomal rearrangements, leading to uncontrolled cell growth.[7][8] RET inhibitors act by competing with ATP for the kinase's binding site, thereby preventing autophosphorylation and subsequent downstream signaling.
Experimental Protocols for Independent Validation
Rigorous independent validation of a novel RET inhibitor requires a multi-faceted approach, encompassing biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified RET kinase.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human RET kinase domain (wild-type and mutant forms).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP.
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white plates.
-
-
Procedure: a. Prepare serial dilutions of the test inhibitor in kinase buffer. b. In a 384-well plate, add the test inhibitor dilutions. c. Add the RET kinase to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate for a specified time (e.g., 60 minutes) at 30°C. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. g. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. h. Determine the IC50 value by fitting the data to a dose-response curve.[9]
Cellular Phospho-RET Inhibition Assay (Western Blot)
This assay assesses the inhibitor's ability to block RET autophosphorylation in a cellular context.
Protocol:
-
Cell Culture:
-
Use a cell line that expresses a constitutively active form of RET, such as a cell line with a RET fusion (e.g., LC-2/ad) or a RET mutation (e.g., MZ-CRC-1).[1]
-
-
Procedure: a. Seed the cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2 hours). c. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Determine the protein concentration of the lysates using a BCA assay. e. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[10][11][12] f. Block the membrane with 5% BSA in TBST.[10][13] g. Incubate the membrane with a primary antibody specific for phosphorylated RET (e.g., p-RET Tyr905).[14] h. Wash the membrane and incubate with an HRP-conjugated secondary antibody. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate. j. Strip the membrane and re-probe with an antibody for total RET and a loading control (e.g., GAPDH) to ensure equal protein loading. k. Quantify the band intensities to determine the concentration-dependent inhibition of RET phosphorylation.
Cell Proliferation/Viability Assay
This assay evaluates the effect of the inhibitor on the growth and viability of RET-dependent cancer cells.
Protocol (using CellTiter-Glo®):
-
Cell Culture:
-
Use the same RET-dependent cell lines as in the phospho-RET assay.
-
-
Procedure: a. Seed the cells in a 96-well white, clear-bottom plate at a predetermined density. b. After 24 hours, treat the cells with a serial dilution of the test inhibitor. c. Incubate the cells for 72 hours. d. Equilibrate the plate to room temperature for 30 minutes. e. Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.[15][16] f. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. g. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. h. Measure the luminescence using a plate reader. i. Calculate the percent viability relative to DMSO-treated control cells and determine the IC50 value.
Experimental Workflow for Independent Validation
The following diagram illustrates a typical workflow for the independent validation of a novel RET inhibitor.
By following these protocols and comparing the results to established benchmarks, researchers can rigorously and independently validate the activity of novel RET inhibitors, paving the way for further preclinical and clinical development.
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade | Semantic Scholar [semanticscholar.org]
- 3. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 12. ptglab.com [ptglab.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 16. ch.promega.com [ch.promega.com]
Comparative Potency of Selpercatinib Across Diverse RET Mutations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Selpercatinib's (LOXO-292) potency against various oncogenic RET (Rearranged During Transfection) mutations and fusions. The information is compiled from publicly available experimental data to support informed decisions in research and development.
Selpercatinib is a highly selective and potent inhibitor of the RET receptor tyrosine kinase.[1][2][3][4] Oncogenic alterations in the RET gene, including point mutations and chromosomal rearrangements that lead to fusion proteins, are key drivers in several cancers, such as non-small cell lung cancer (NSCLC) and medullary and papillary thyroid cancers.[3][4] Selpercatinib has demonstrated significant anti-tumor activity in preclinical models and clinical trials by targeting these aberrant RET kinases.[5]
Potency of Selpercatinib Against Clinically Relevant RET Alterations
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Selpercatinib against wild-type RET and a panel of clinically significant RET mutations and fusions. The data is derived from various in vitro biochemical and cell-based assays.
| RET Alteration | IC50 (nM) | Assay Type | Reference |
| Wild-Type (WT) | 14.0 | Biochemical | [6] |
| Point Mutations | |||
| V804M (Gatekeeper) | 24.1 | Biochemical | [6] |
| V804L (Gatekeeper) | 2 | Cell-free | [7] |
| M918T (Activating) | 2 | Cell-free | [7] |
| A883F | 4 | Cell-free | [7] |
| S891A | 2 | Cell-free | [7] |
| G810R (Solvent Front) | 530.7 | Biochemical | [6] |
| G810C (Solvent Front) | >1000 | Cell-based (Ba/F3) | [8][9] |
| G810S (Solvent Front) | >1000 | Cell-based (Ba/F3) | [8] |
| Y806C (Hinge) | >1000 | Cell-based (Ba/F3) | [8] |
| Y806N (Hinge) | >1000 | Cell-based (Ba/F3) | [8] |
| V738A (β2 Strand) | >1000 | Cell-based (Ba/F3) | [8] |
| Fusions | |||
| KIF5B-RET | - | - | [5] |
| CCDC6-RET | - | - | [5] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.
Experimental Protocols
Ba/F3 Cell Proliferation Assay
This assay is a common method to determine the cellular potency of kinase inhibitors. It utilizes the Ba/F3 murine pro-B cell line, which is dependent on interleukin-3 (IL-3) for survival and proliferation.[10][11][12][13] By engineering these cells to express a constitutively active oncogenic kinase, such as a RET fusion or mutant, their survival becomes dependent on the kinase activity rather than IL-3.[10][11][13]
Methodology:
-
Cell Line Generation: Ba/F3 cells are stably transfected with a plasmid encoding the specific RET mutant or fusion protein. Transfected cells are selected and maintained in culture medium without IL-3 to ensure their proliferation is dependent on the expressed RET kinase.
-
Cell Plating: The engineered Ba/F3 cells are seeded into 96- or 384-well plates at a predetermined density.
-
Compound Treatment: A serial dilution of Selpercatinib is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.[10]
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[10]
-
Data Analysis: The luminescence signal is read using a plate reader. The IC50 value, the concentration of the inhibitor that reduces cell proliferation by 50%, is calculated by fitting the data to a dose-response curve.
RET Kinase Activity Immunoblotting Assay
This assay is used to directly assess the inhibition of RET autophosphorylation, a critical step in its activation, within a cellular context.
Methodology:
-
Cell Culture and Treatment: Cells expressing the target RET alteration (e.g., engineered Ba/F3 cells or cancer cell lines) are treated with varying concentrations of Selpercatinib for a specified time.
-
Cell Lysis: After treatment, the cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard method like the BCA assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated RET (p-RET). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables detection.
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Total RET Control: To confirm equal protein loading, the membrane is often stripped and re-probed with an antibody that detects total RET protein, regardless of its phosphorylation state.
-
Densitometry Analysis: The intensity of the p-RET bands is quantified and normalized to the total RET bands to determine the extent of inhibition at different drug concentrations.
Visualizing Mechanisms and Workflows
To further elucidate the context of Selpercatinib's action, the following diagrams illustrate the RET signaling pathway and a typical experimental workflow.
Caption: RET Signaling Pathway and Inhibition by Selpercatinib.
Caption: Workflow for Ba/F3 Cell Proliferation Assay.
References
- 1. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. FDA Approval Summary: Selpercatinib for the treatment of advanced RET fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 13. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
A Head-to-Head Comparison of Novel RET Inhibitors: Selpercatinib vs. Pralsetinib
The landscape of targeted therapy for RET-altered cancers has been revolutionized by the development of highly selective RET inhibitors. For researchers, scientists, and drug development professionals, understanding the nuances of these new agents is critical. This guide provides a detailed head-to-head comparison of two leading next-generation RET inhibitors, selpercatinib (Retevmo®) and pralsetinib (Gavreto®), with a focus on their clinical performance, underlying mechanisms, and the experimental data that supports their use.
Mechanism of Action: Targeting the RET Signaling Pathway
The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by mutations or fusions, drives the growth and proliferation of various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers. Selpercatinib and pralsetinib are potent and selective inhibitors that bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[1] Unlike older multi-kinase inhibitors, these agents were specifically designed to target RET, leading to improved efficacy and a more manageable safety profile.[1]
Clinical Efficacy: A Data-Driven Comparison
The approvals of selpercatinib and pralsetinib were based on the pivotal, single-arm LIBRETTO-001 and ARROW trials, respectively.[2] The following tables summarize the key efficacy data from these trials in patients with RET fusion-positive NSCLC and RET-mutant thyroid cancers. While direct head-to-head randomized trials are not yet available, a matching-adjusted indirect comparison has suggested similar outcomes, though with some differences in progression-free survival and safety.[3][4]
Table 1: Efficacy in RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
| Endpoint | Selpercatinib (LIBRETTO-001)[5][6][7] | Pralsetinib (ARROW)[8][9][10][11] |
| Treatment-Naïve Patients | ||
| Overall Response Rate (ORR) | 83% - 84% | 72% - 79% |
| Median Duration of Response (DoR) | 20.3 - 28.6 months | Not Reached |
| Median Progression-Free Survival (PFS) | 22.0 - 24.9 months | Not Reached |
| Previously Treated (Platinum-based Chemo) | ||
| Overall Response Rate (ORR) | 61% - 62% | 59% - 62% |
| Median Duration of Response (DoR) | 20.2 - 31.6 months | 22.3 months |
| Median Progression-Free Survival (PFS) | 22.0 - 26.2 months | 13.1 months |
| CNS Metastases | ||
| Intracranial ORR | 85% | 70% |
Table 2: Efficacy in RET-Altered Thyroid Cancer
| Endpoint | Selpercatinib (LIBRETTO-001)[12] | Pralsetinib (ARROW)[13] |
| Medullary Thyroid Cancer (MTC) - Treatment-Naïve | ||
| Overall Response Rate (ORR) | 82.5% | 77.4% |
| Medullary Thyroid Cancer (MTC) - Previously Treated (Cabozantinib/Vandetanib) | ||
| Overall Response Rate (ORR) | - | 55.7% |
| RET Fusion-Positive Thyroid Cancer - Treatment-Naïve | ||
| Overall Response Rate (ORR) | 95.8% | - |
| RET Fusion-Positive Thyroid Cancer - Previously Treated | ||
| Overall Response Rate (ORR) | - | 90.9% |
Safety and Tolerability Profile
Both inhibitors are generally well-tolerated, though they exhibit distinct adverse event (AE) profiles.[2] Discontinuation rates due to treatment-related AEs are low for both drugs.[8][14]
Table 3: Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event (Any Grade) | Selpercatinib[14][15] | Pralsetinib[14][15] |
| Most Common TRAEs (≥20%) | Dry mouth, Diarrhea, Hypertension, Increased AST/ALT, Fatigue | Increased AST, Anemia, Increased ALT, Constipation, Hypertension |
| Key Grade ≥3 TRAEs | Hypertension, Increased ALT/AST | Neutropenia, Hypertension, Anemia |
| Notable Differences | Recommended monitoring for QT prolongation.[2] | Associated with risks of interstitial lung disease/pneumonitis.[2] |
A real-world study using the FDA Adverse Events Reporting System (FAERS) found that pralsetinib was associated with a significantly higher risk of anemia, decreased platelet count, and pneumonitis, while selpercatinib was linked with pulmonary embolism and deep vein thrombosis.[16]
Mechanisms of Resistance
Despite the profound initial responses, acquired resistance is a significant clinical challenge. Resistance mechanisms can be categorized as "on-target" (secondary mutations in the RET kinase domain) or "off-target" (activation of bypass signaling pathways).
-
On-Target Resistance: The most common on-target resistance mechanism involves mutations in the RET kinase domain's solvent front, particularly at the G810 residue (e.g., G810R/S/C).[17][18] These mutations are thought to sterically hinder the binding of both selpercatinib and pralsetinib.[18][19]
-
Off-Target Resistance: Bypass tracks, such as MET or KRAS amplification, can also mediate resistance by activating parallel signaling pathways that circumvent the need for RET signaling.[17][20]
Experimental Protocols: The LIBRETTO-001 and ARROW Trials
The data presented in this guide are derived from two key clinical trials, each with a specific design to evaluate the safety and efficacy of these novel inhibitors.
LIBRETTO-001 (Selpercatinib)
-
Study Design: A multi-cohort, open-label, phase 1/2 trial (NCT03157128).[5][7][12]
-
Phase 1 (Dose Escalation): Patients received selpercatinib at doses ranging from 20 mg once daily to 240 mg twice daily to determine the recommended Phase 2 dose.[12]
-
Phase 2 (Dose Expansion): Patients received the recommended dose of 160 mg twice daily in continuous 28-day cycles.[12]
-
Key Eligibility: Patients with advanced solid tumors harboring a RET gene alteration.[7] For the NSCLC cohort, this included both treatment-naïve patients and those who had previously received platinum-based chemotherapy.[7]
-
Primary Endpoint: Overall Response Rate (ORR) as determined by an independent review committee.[7]
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), overall survival, and safety.[7]
ARROW (Pralsetinib)
-
Study Design: A multi-cohort, open-label, phase 1/2 study (NCT03037385).[10][11][13]
-
Phase 1 (Dose Escalation): Established the recommended Phase 2 dose.
-
Phase 2 (Dose Expansion): Patients with RET-altered solid tumors received pralsetinib at the recommended dose of 400 mg once daily.[11]
-
Key Eligibility: Patients aged 18 years or older with locally advanced or metastatic solid tumors with a RET alteration.[11]
-
Co-Primary Endpoints (Phase 2): Overall Response Rate (ORR) by blinded independent central review and safety.[11]
References
- 1. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the role of selpercatinib and pralsetinib in RET-fusion-positive non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion–positive non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selpercatinib in RET Fusion-Positive Non-Small Cell Lung Cancer: Final Safety and Efficacy, Including Overall Survival, From the LIBRETTO-001 Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Selpercatinib in Patients With RET Fusion-Positive Non-Small-Cell Lung Cancer: Updated Safety and Efficacy From the Registrational LIBRETTO-001 Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blueprint Medicines Presents ARROW Trial Data for GAVRETO® (pralsetinib) Highlighting Durable Clinical Activity in Patients with Metastatic RET Fusion-Positive Non-Small Cell Lung Cancer and Other Advanced Solid Tumors [prnewswire.com]
- 9. Efficacy and safety of pralsetinib in patients with advanced <em>RET</em>-fusion-positive NSCLC: Final data from the phase 1/2 ARROW study. - ASCO [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Safety and efficacy of pralsetinib in RET fusion-positive non-small-cell lung cancer including as first-line therapy: update from the ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Pralsetinib in Patients with Advanced/Metastatic Rearranged During Transfection (RET)-Altered Thyroid Cancer: Updated Efficacy and Safety Data from the ARROW Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pralsetinib and Selpercatinib Evaluated as Treatment for Patients with RET Gene Fusion–Positive NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 15. Pralsetinib and Selpercatinib for NSCLC Patients with RET Gene Fusions [jhoponline.com]
- 16. Adverse event profile differences between pralsetinib and selpercatinib: a real-world study based on the FDA adverse events reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer. [themednet.org]
Biomarker Validation for Ret-IN-18 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Ret-IN-18, a potent rearranged during transfection (RET) kinase inhibitor. The performance of this compound is objectively compared with established selective RET inhibitors, selpercatinib and pralsetinib, supported by preclinical experimental data. This document is intended to aid researchers in designing and interpreting biomarker-driven studies for novel RET inhibitors.
Introduction to RET Inhibition and Resistance
The RET proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas, primarily through gene fusions (e.g., KIF5B-RET, CCDC6-RET) and activating point mutations (e.g., M918T).[1][2][3][4] First-generation selective RET inhibitors, such as selpercatinib and pralsetinib, have demonstrated significant clinical efficacy in patients with these alterations.[5][6] However, acquired resistance inevitably emerges, limiting their long-term benefit.
Mechanisms of acquired resistance are broadly categorized into two groups:
-
On-Target Resistance: Secondary mutations in the RET kinase domain that interfere with drug binding. Common resistance mutations occur at the solvent front (e.g., G810R/S/C), gatekeeper (V804M/L/E), and hinge regions (Y806C/N).[7]
-
Off-Target Resistance: Activation of bypass signaling pathways that circumvent the need for RET signaling, such as amplification or activating mutations in MET, KRAS, BRAF, or FGFR1.[2]
Next-generation RET inhibitors, such as this compound, are designed to overcome the limitations of earlier inhibitors by maintaining potency against common resistance mutations.
Comparative Performance of RET Inhibitors
The following tables summarize the inhibitory activity of selpercatinib, pralsetinib, and a representative next-generation RET inhibitor against various RET alterations.
Disclaimer: Publicly available, peer-reviewed preclinical data for this compound is limited. Therefore, to illustrate the expected performance profile of a potent, next-generation inhibitor designed to overcome resistance, data for CQ1373, another potent RET inhibitor, is used as a surrogate for this compound in the tables below. This information is for comparative and illustrative purposes.
Table 1: In Vitro Inhibitory Activity (IC50, nM) Against Wild-Type and Mutated RET
| RET Variant | Selpercatinib (IC50, nM) | Pralsetinib (IC50, nM) | This compound (Illustrative, as CQ1373) (IC50, nM) | Biomarker Implication |
| Wild-Type (WT) | 14.0 | ~6 (Biochemical) | 4.2 | Baseline sensitivity |
| Fusions (e.g., CCDC6-RET) | <10 | <10 | 13.0 (Cellular) | Primary sensitivity biomarker |
| Gatekeeper (V804M) | 24.1 | ~30 | Potent (Specific value not available) | On-target resistance |
| Solvent Front (G810R) | 530.7 | Highly Resistant | 32.4 (Biochemical), 28.4 (Cellular) | On-target resistance |
| Solvent Front (G810C) | Highly Resistant | Highly Resistant | 7.1 (Biochemical), 25.7 (Cellular) | On-target resistance |
Data for selpercatinib and pralsetinib are compiled from multiple sources.[2]
Table 2: Comparison of Key Features for RET Inhibitors
| Feature | Selpercatinib | Pralsetinib | This compound (and other next-gen inhibitors) |
| Primary Sensitivity Biomarkers | RET fusions, activating RET mutations | RET fusions, activating RET mutations | RET fusions, activating RET mutations |
| Key Resistance Mutations | G810R/S/C, Y806C/N | G810R/S/C, L730I/V | Designed to overcome common resistance mutations |
| Common Off-Target Resistance | MET/KRAS amplification | MET/KRAS amplification | MET/KRAS amplification |
| Clinical Status (as of late 2025) | FDA Approved | FDA Approved | Preclinical/Early Clinical Development |
Experimental Protocols for Biomarker Validation
Accurate validation of predictive biomarkers is crucial for the clinical development of new inhibitors. Below are detailed protocols for key in vitro experiments.
Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the potency of a kinase inhibitor by measuring the number of viable cells in culture after treatment, based on the quantification of ATP.
Protocol:
-
Cell Plating: Seed Ba/F3 cells engineered to express the RET fusion or mutation of interest into 96-well white, clear-bottom plates at a density of 5,000-10,000 cells per well in 90 µL of RPMI 1640 medium supplemented with 10% FBS. Note: For Ba/F3 cells, IL-3 is omitted from the medium as their proliferation is dependent on the expressed oncogenic RET kinase.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and comparator compounds (e.g., selpercatinib, pralsetinib) in DMSO. Further dilute these concentrations in culture medium to create a 10X working solution.
-
Cell Treatment: Add 10 µL of the 10X compound working solutions to the appropriate wells. Include wells with DMSO-only as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control. Plot the results as percent viability versus log-transformed inhibitor concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
Western Blot for RET Phosphorylation
This method is used to confirm that the inhibitor is engaging its target and blocking the downstream signaling cascade by assessing the phosphorylation status of RET.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., TT cells for endogenous RET mutants, or engineered Ba/F3 or NSCLC cell lines) to 70-80% confluency. Treat the cells with varying concentrations of the RET inhibitor for a specified time (e.g., 2-4 hours).
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated RET (e.g., anti-p-RET Tyr905) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the blot with an antibody for total RET and a loading control (e.g., GAPDH or β-actin) to normalize the p-RET signal.
Visualizing Pathways and Workflows
RET Signaling Pathway and Inhibitor Action
Caption: RET signaling pathway and points of inhibition by selective inhibitors.
Experimental Workflow for Biomarker Validation
Caption: Workflow for preclinical validation of this compound sensitivity biomarkers.
Logical Relationship of Biomarker Validation
Caption: Logical flow for determining sensitivity based on biomarker status.
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted Therapy For RET-Rearranged Non-Small Cell Lung Cancer: Clinical Development And Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting RET Kinase in Neuroendocrine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ret-IN-18
This document provides comprehensive guidance on the proper disposal procedures for Ret-IN-18, a kinase inhibitor used in research and drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. The following information is compiled to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Disclaimer: The following disposal procedures are based on general best practices for kinase inhibitors and information from Safety Data Sheets (SDS) of similar RET inhibitors, such as selpercatinib and pralsetinib. A specific SDS for this compound was not available at the time of this writing. Always consult the official Safety Data Sheet for this compound provided by the manufacturer before handling and disposal.
Quantitative Safety and Handling Data
The following table summarizes key safety and handling information for representative RET kinase inhibitors, which should be considered as indicative for this compound until a specific SDS is available.
| Parameter | Selpercatinib (LOXO-292) | Pralsetinib (BLU-667) | General Kinase Inhibitor Class |
| Molecular Formula | C29H31N7O3[1] | C27H32FN9O2[2] | Varies |
| Molecular Weight | 525.60 g/mol [1] | 533.60 g/mol [2] | Varies |
| GHS Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H341: Suspected of causing genetic defects.[3] H360: May damage fertility or the unborn child.[3][4] H371: May cause damage to organs.[3] H373: May cause damage to organs through prolonged or repeated exposure.[3][4] H400: Very toxic to aquatic life.[3] H410: Very toxic to aquatic life with long lasting effects.[3][5] | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] | Potent compounds, often with target organ toxicity. |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection.[1] Use in a laboratory fume hood where possible. | Protective gloves, protective clothing, eye protection, face protection.[2] Ensure adequate ventilation.[2] | Chemical-resistant gloves, lab coat, safety glasses/goggles. Use in a ventilated area or fume hood. |
| First Aid Measures | Skin: Wash with plenty of soap and water.[1] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Ingestion: Do NOT induce vomiting; call a physician.[2] Inhalation: Relocate to fresh air.[2] | Skin: Wash with plenty of soap and water.[2] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Ingestion: Do NOT induce vomiting; call a physician.[2] Inhalation: Relocate to fresh air.[2] | Immediate medical attention is generally required. |
| Disposal Considerations | Dispose of contents/container to an approved waste disposal plant.[5] Avoid release to the environment.[5] | Dispose of in a suitable container. Prevent leakage or spills from entering drains. | Treat as hazardous chemical waste. Dispose of through a licensed waste disposal company. |
Experimental Protocols: Step-by-Step Disposal Procedures for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Aqueous and solvent solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper).
-
Contaminated glassware.
-
-
Segregate this compound waste from other laboratory waste at the point of generation. Do not mix with non-hazardous waste.[6]
2. Waste Containment and Labeling:
-
Solid Waste:
-
Collect solid waste (pure compound, contaminated consumables) in a dedicated, leak-proof, and puncture-resistant container.
-
The container must be clearly labeled as "Hazardous Waste - this compound" and include the appropriate GHS hazard pictograms.
-
-
Liquid Waste:
-
Collect liquid waste in a dedicated, sealed, and chemically compatible container. Plastic containers are often preferred to glass to minimize the risk of breakage.[7]
-
The container must be clearly labeled as "Hazardous Waste - this compound" with the approximate concentration and solvent composition. Include appropriate GHS hazard pictograms.
-
-
Sharps Waste:
-
Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container.
-
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not accumulate large quantities of waste. Arrange for regular disposal.
4. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[7]
-
Complete all required waste disposal forms accurately and completely.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[7]
5. Decontamination of Labware:
-
Glassware:
-
Rinse glassware with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound. Collect the rinsate as hazardous liquid waste.
-
Wash the rinsed glassware with an appropriate laboratory detergent and water.
-
-
Spills:
-
In case of a spill, wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material in a sealed container and dispose of it as hazardous solid waste.
-
Decontaminate the spill area with a suitable solvent and then soap and water.
-
Mandatory Visualizations
RET Signaling Pathway
Caption: The RET signaling pathway and the inhibitory action of this compound.
This compound Disposal Workflow
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ehs.lilly.com [ehs.lilly.com]
- 5. Selpercatinib(LOXO-292)|2152628-33-4|MSDS [dcchemicals.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Operational Guide for Handling Ret-IN-18
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Ret-IN-18, a chemical inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, step-by-step guidance for operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | A buttoned, full-length lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Fume hood | All handling of solid or volatile this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Have all necessary equipment, including a calibrated scale, weighing paper, and appropriate containers, ready inside the fume hood.
-
Don all required PPE as specified in the table above.
-
Carefully weigh the desired amount of this compound. Avoid creating dust. If the compound is a solid, handle it gently.
2. Dissolving and Diluting:
-
Add the solvent to the solid this compound slowly and carefully within the fume hood.
-
Ensure the container is appropriately sized to prevent splashing.
-
If sonication or vortexing is required, ensure the container is securely capped.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, weighing paper, and other disposable materials should be collected in a designated, labeled hazardous waste bag within the fume hood. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed, and chemical-resistant hazardous waste container. |
| Sharps Waste | Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
Waste containers must be collected by the institution's environmental health and safety department for proper disposal in accordance with federal, state, and local regulations.
Emergency Procedures
1. Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
2. Eye Contact:
-
Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
4. Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
5. Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your supervisor and the environmental health and safety department immediately.
-
For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.
Signaling Pathway Diagram
This compound is an inhibitor of the RET (Rearranged during Transfection) signaling pathway. Aberrant activation of this pathway is implicated in several types of cancer.[1][2] The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by a compound like this compound.
Caption: RET Signaling Pathway and Inhibition by this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
